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Core Science & Biosynthesis

Foundational

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene (CAS 1214349-66-2) In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene (CAS 1214349-66-2)

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacological profiles of therapeutic candidates.[1][2] Among these, the difluoromethoxy (–OCHF₂) group has garnered significant attention for its unique ability to modulate key physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene (CAS 1214349-66-2), a valuable building block for researchers and scientists engaged in the design and synthesis of novel small molecules.

The presence of the difluoromethoxy moiety, in conjunction with other substituents on the benzene ring, offers a nuanced approach to fine-tuning molecular characteristics such as lipophilicity, metabolic stability, and target-binding interactions.[3][4] As the pharmaceutical industry continues to explore new chemical space, understanding the synthesis, properties, and applications of scaffolds like 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is paramount for the development of next-generation therapeutics.

Physicochemical and Structural Attributes

A clear understanding of the fundamental properties of a chemical entity is the cornerstone of its effective utilization in research and development. The key physicochemical data for 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene are summarized below.

PropertyValueSource
CAS Number 1214349-66-2[5][6]
Molecular Formula C₈H₇F₃OInferred from structure
Molecular Weight 176.14 g/mol Inferred from formula
Appearance Colorless liquid (presumed)[7]

Synthesis and Mechanistic Insights: The Fluorodesulfurization Approach

A robust and efficient method for the synthesis of aromatic compounds bearing the difluoro(methoxy)methyl fragment involves the fluorodesulfurization of thionoesters.[7] This strategy has proven to be a reliable route for accessing a variety of difluoromethoxylated aromatics with high yields and selectivity.

The general workflow for this transformation is depicted below:

Synthesis_Workflow Aryl_Bromide Aryl Bromide (Starting Material) Thionoester Thionoester Intermediate Aryl_Bromide->Thionoester O-methyl carbonochloridothioate Target_Compound 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene (Final Product) Thionoester->Target_Compound Fluorodesulfurization (DAST, SnCl₄)

Caption: General synthetic workflow for 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene.

The key to this synthesis is the conversion of a thionoester intermediate into the desired difluoromethyl ether. The use of (Diethylamino)sulfur trifluoride (DAST) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), has been identified as an optimal reagent combination for this transformation.[7] This system provides excellent selectivity and high yields for the fluorodesulfurization reaction.[7]

Detailed Experimental Protocol (Representative)

The following protocol is a representative example of the synthesis of a difluoromethoxylated aromatic compound via fluorodesulfurization, adapted from established methodologies.[7]

Step 1: Synthesis of the Thionoester Intermediate

  • To a solution of the corresponding aryl bromide in a suitable solvent (e.g., toluene), add a palladium catalyst and a suitable ligand.

  • Add O-methyl carbonochloridothioate to the reaction mixture.

  • Heat the mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Purify the crude product via column chromatography to yield the thionoester intermediate.

Step 2: Fluorodesulfurization

  • Dissolve the thionoester intermediate in a dry, inert solvent such as dichloromethane (CH₂Cl₂) and cool to 0 °C.

  • Add DAST (2.0 equivalents) dropwise to the cooled solution.

  • Add a catalytic amount of SnCl₄ (0.05 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography to afford the final product, 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene.

The Role of the Difluoromethoxy Group in Drug Design

The introduction of fluorine and fluorine-containing moieties into drug candidates is a well-established strategy to enhance their pharmacological properties.[1][2] The difluoromethoxy group, in particular, offers several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism. This can lead to an increased half-life and improved bioavailability of a drug.[3]

  • Lipophilicity and Permeability: The difluoromethoxy group can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2][3]

  • Target Binding: The highly electronegative fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially increasing binding affinity and potency.[3]

  • Conformational Control: The presence of the difluoromethoxy group can influence the preferred conformation of a molecule, which can be advantageous for optimal binding to a target receptor or enzyme.[2]

The following diagram illustrates the key considerations for incorporating the difluoromethoxy group in a drug discovery program:

Drug_Discovery_Logic cluster_Properties Physicochemical Modulation cluster_Outcomes Pharmacological Enhancement Lipophilicity Lipophilicity Bioavailability Bioavailability Lipophilicity->Bioavailability pKa pKa Binding_Affinity Binding Affinity pKa->Binding_Affinity Conformation Conformation Conformation->Binding_Affinity Metabolic_Stability Metabolic Stability OCHF2 –OCHF₂ Group OCHF2->Lipophilicity OCHF2->pKa OCHF2->Conformation OCHF2->Metabolic_Stability

Caption: Influence of the –OCHF₂ group on drug properties.

Spectroscopic Characterization

NucleusExpected Chemical Shift (δ, ppm)Key Features
¹H NMR 7.0 - 7.5Aromatic protons, complex splitting patterns due to F-H coupling.
6.5 - 7.0 (t)Difluoromethoxy proton (–OCHF₂), triplet due to coupling with two fluorine atoms.
2.0 - 2.5 (s)Methyl protons (–CH₃), singlet.
¹³C NMR 110 - 160Aromatic carbons, with significant splitting for carbons bonded to fluorine.
115 - 125 (t)Difluoromethoxy carbon (–OCHF₂), triplet due to coupling with two fluorine atoms.
15 - 25Methyl carbon (–CH₃).
¹⁹F NMR -70 to -90Difluoromethoxy fluorines (–OCHF₂).
-110 to -130Aromatic fluorine.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene. The following information is a summary of the hazards and handling recommendations based on available safety data sheets for similar compounds.[6][8]

Hazard CategoryGHS Classification and Precautionary Statements
Health Hazards H302: Harmful if swallowed.[6][9] H315: Causes skin irritation.[6][8][9] H319: Causes serious eye irritation.[6][8][9] H335: May cause respiratory irritation.[6][9]
Handling P264: Wash hands thoroughly after handling.[6] P271: Use only outdoors or in a well-ventilated area.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
First Aid P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[6]
Storage P405: Store locked up.[6] Store in a cool, well-ventilated place.[8][10] Keep container tightly closed.[8][10]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[8][10]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Future Outlook and Applications

2-(Difluoromethoxy)-1-fluoro-3-methylbenzene represents a highly versatile building block for the synthesis of complex molecular architectures. Its utility is not confined to a single therapeutic area but can be envisioned in the development of novel agents for oncology, infectious diseases, and neurodegenerative disorders, where fine-tuning of ADME properties is critical for success.[11][12]

The continued development of efficient and scalable synthetic routes to access such fluorinated intermediates will be crucial for their broader adoption in drug discovery campaigns. As our understanding of the intricate role of fluorine in molecular recognition and metabolism deepens, the strategic application of compounds like 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is poised to accelerate the discovery of safer and more effective medicines.

References

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • CF Plus Chemicals. (2019). MATERIAL SAFETY DATASHEET: 1-FLUORO-3,3-DIMETHYLBENZIODOXOLE. [Link]

  • PubChem. (n.d.). 2-(Difluoromethoxy)-1-isocyano-3-methylbenzene. National Center for Biotechnology Information. [Link]

  • Unnamed Supplier. (2026). The Role of Difluoromethoxybenzene in Pharmaceutical R&D. [Link]

  • Grygorenko, O. O., et al. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Liang, T., et al. (2013). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • European Patent Office. (1992). Synthesis of fluorinated ethers (EP 0482938 A1). [Link]

  • Chemie Brunschwig. (n.d.). Difluoromethoxy Compounds. [Link]

  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-3-methyl-. NIST Chemistry WebBook. [Link]

  • Flood, D. T. (1933). Fluorobenzene. Organic Syntheses, 13, 46. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-3-methyl- (CAS 352-70-5). [Link]

  • Gryko, D., & Piechowska, J. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

  • Matrix Fine Chemicals. (n.d.). 1-FLUORO-3-METHYLBENZENE. [Link]

Sources

Exploratory

chemical structure and properties of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene

An In-Depth Technical Guide to 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene: Structure, Properties, and Synthetic Strategy Abstract This technical guide provides a comprehensive analysis of 2-(difluoromethoxy)-1-fluoro-3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene: Structure, Properties, and Synthetic Strategy

Abstract

This technical guide provides a comprehensive analysis of 2-(difluoromethoxy)-1-fluoro-3-methylbenzene (CAS No. 1214349-66-2), a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of fluorine-containing motifs, such as the difluoromethoxy group, is a cornerstone of modern drug design, offering a powerful method to modulate the physicochemical and pharmacokinetic properties of lead compounds. This document details the compound's chemical structure, physicochemical properties, and electronic characteristics. Furthermore, it presents a plausible, state-of-the-art synthetic methodology based on current literature, alongside a predictive analysis of its spectroscopic signature. Safety and handling protocols are also outlined to ensure its proper use in a research setting. This guide is intended to serve as a foundational resource for scientists leveraging this and similar fluorinated building blocks to engineer next-generation therapeutics.

Introduction: The Strategic Role of the Difluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine into drug candidates has become an indispensable strategy for optimizing molecular properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.

Among the variety of available fluorinated motifs, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent. It offers a unique balance of properties, often intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. This nuanced profile provides medicinal chemists with a greater degree of control for fine-tuning a drug's characteristics. Key advantages conferred by the -OCHF₂ group include:

  • Enhanced Metabolic Stability: The robust C-F bonds are resistant to oxidative metabolism. Replacing a metabolically vulnerable methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby extending a drug's in-vivo half-life.

  • Lipophilicity Modulation: The -OCHF₂ group moderately increases lipophilicity (logP), which can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to permeate cell membranes.

  • Bioisosterism and Target Engagement: The difluoromethoxy group can act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. Its ability to function as a hydrogen bond donor allows it to form key interactions with biological targets, often with improved metabolic stability over the groups it replaces.

2-(Difluoromethoxy)-1-fluoro-3-methylbenzene represents a building block that combines these advantages with the additional modulation provided by fluorine and methyl substituents on the aromatic ring, making it a valuable tool for structure-activity relationship (SAR) studies.

Compound Identification and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is fundamental for its application in research and development.

Chemical Structure

Caption: 2D Structure of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene.

Chemical Identifiers and Properties

The following table summarizes the key identifiers and physicochemical properties for 2-(difluoromethoxy)-1-fluoro-3-methylbenzene. Experimentally determined values for this specific compound are not widely available; therefore, properties are compared with structurally related compounds to provide context.

PropertyValueSource(s)
IUPAC Name 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene
CAS Number 1214349-66-2
Molecular Formula C₈H₇F₃OCalculated
Molecular Weight 192.14 g/mol Calculated
Physical Form Predicted to be a liquid at room temperatureInferred from analogs
Boiling Point Not available. (Compare: 3-Fluorotoluene: 115-116°C)
Density Not available. (Compare: 3-Fluorotoluene: 0.991 g/mL at 25°C)
Solubility Predicted to be soluble in common organic solvents (e.g., DCM, Ether, Toluene). Immiscible in water.Inferred from analogs

Synthetic Strategy: Fluorodesulfurization of a Thionoester Intermediate

While a specific synthesis for 2-(difluoromethoxy)-1-fluoro-3-methylbenzene is not detailed in the available literature, a robust and efficient general method for creating aryl difluoromethoxy ethers has been developed. This method relies on the fluorodesulfurization of aryl thionoesters. The causality behind this choice is the high efficiency and selectivity offered by modern fluorinating agents when activated by a Lewis acid.

The proposed synthetic route begins with a commercially available precursor, 2-fluoro-3-methylphenol, which is first converted to a thionoester. This intermediate is then subjected to fluorodesulfurization using Diethylaminosulfur trifluoride (DAST) in the presence of a Tin(IV) chloride (SnCl₄) catalyst.

Proposed Synthetic Workflow

G start 2-Fluoro-3-methylphenol (Starting Material) step1 Thionoesterification start->step1 intermediate O-(2-Fluoro-3-methylphenyl) carbonochloridothioate (Thionoester Intermediate) step1->intermediate 1. NaH 2. O-methyl carbonochloridothioate step2 Fluorodesulfurization intermediate->step2 product 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene (Final Product) step2->product DAST, SnCl₄ (cat.) DCM, rt

Caption: Proposed two-step synthesis of the target compound from 2-fluoro-3-methylphenol.

Experimental Protocol (General Method Adaptation)

This protocol is adapted from the general procedure for the synthesis of aromatic difluoro(methoxy)methyl compounds. Note: This is a proposed method and requires optimization for this specific substrate.

Step 1: Synthesis of the Thionoester Intermediate

  • Preparation: To a stirred solution of 2-fluoro-3-methylphenol (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise.

  • Activation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Thionoesterification: Cool the resulting sodium phenoxide solution back to 0°C. Add O-methyl carbonochloridothioate (1.2 equiv.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the thionoester intermediate.

Step 2: Fluorodesulfurization to 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the thionoester intermediate (1.0 equiv.) in anhydrous Dichloromethane (DCM). Cool the solution to 0°C.

  • Reagent Addition: Add Diethylaminosulfur trifluoride (DAST, 2.0 equiv.) dropwise, followed by a catalytic amount of Tin(IV) chloride (SnCl₄, 0.05 equiv.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Workup: Extract the mixture with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the final compound, 2-(difluoromethoxy)-1-fluoro-3-methylbenzene.

Electronic Properties and Rationale for Use

The electronic nature of the difluoromethoxy group is a key driver of its utility. Studies using ¹⁹F NMR have determined the Hammett constants for the CF₂OCH₃ group to be σI = 0.22 and σR = 0.07 . These positive values indicate that the group acts as a moderate electron acceptor through both inductive (field) and resonance effects. Its overall electron-withdrawing character is intermediate, placing it near the difluoromethyl (-CHF₂) group in effect.

This property is critical for drug design, as it can be used to modulate the pKa of nearby acidic or basic centers, influencing a molecule's ionization state at physiological pH and thereby affecting its solubility and target engagement.

Comparison of Electronic Effects
SubstituentInductive Effect (σI)Resonance Effect (σR)Overall Character
-CH₃-0.04-0.13Electron-Donating
-OCH₃+0.27-0.45Donating (Resonance)
-OCHF₂ +0.22 +0.07 Moderately Electron-Withdrawing
-CHF₂+0.31+0.03Electron-Withdrawing
-CF₃+0.45+0.08Strongly Electron-Withdrawing
(Data for -OCHF₂ from; other values are representative from physical organic chemistry literature.)

Safety, Handling, and Storage

Proper handling of 2-(difluoromethoxy)-1-fluoro-3-methylbenzene is essential to ensure laboratory safety. The following information is derived from its Safety Data Sheet (SDS).

Hazard Identification
  • GHS Classification:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

    • Skin Irritation (Category 2), H315: Causes skin irritation.

    • Eye Irritation (Category 2), H319: Causes serious eye irritation.

    • Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

Recommended Protocols
AspectRecommendationSource(s)
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Personal Protection Wear protective gloves (e.g., nitrile), safety glasses with side-shields conforming to EN166, and a lab coat.
Storage Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Store locked up.
In case of Spill Absorb the spill with an inert material (e.g., sand, vermiculite) and transfer to an airtight container for disposal according to local regulations. Prevent entry into drains.
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
First Aid (Skin) Wash with plenty of water and soap. Take off contaminated clothing and wash it before reuse.
Incompatible Materials Strong oxidizing agents, strong acids.

Conclusion

2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is a specialized chemical building block with significant potential in the field of drug discovery. Its value is derived from the unique properties of the difluoromethoxy group, which acts as a moderately electron-withdrawing substituent, a metabolically robust bioisostere, and a modulator of lipophilicity. The synthetic accessibility of this and related compounds via modern methods like fluorodesulfurization further enhances their utility. For researchers and drug development professionals, this compound offers a sophisticated tool for the rational design and optimization of small-molecule therapeutics with improved pharmacokinetic and pharmacodynamic profiles. Adherence to strict safety protocols is mandatory when handling this compound.

References

  • PubChem. 2-(Difluoromethoxy)-1-isocyano-3-methylbenzene | C9H7F2NO | CID 165857629. Available from: [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(3). Available from: [Link]

  • Biosynth. (n.d.). Safety Data Sheet. Available from: (A general SDS link, specific document for the compound may be proprietary).
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • ChemicalBook. (n.d.). *2-(Difluoromethoxy)-
Foundational

A Comprehensive Safety and Handling Guide for 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemistry of a Novel Fluorinated Building Block 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is a fluorinated aromatic compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Novel Fluorinated Building Block

2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. The incorporation of the difluoromethoxy (OCF₂H) group into molecular scaffolds can significantly alter the physicochemical properties of a parent compound, often leading to enhanced metabolic stability, membrane permeability, and binding affinity.[1][2] As this compound is primarily utilized for research and development purposes, a thorough understanding of its hazard profile and proper handling procedures is paramount for ensuring laboratory safety.[3] This in-depth technical guide provides a comprehensive overview of the material safety data for 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene, synthesizing available data with established protocols for handling similar fluorinated reagents.

Section 1: Chemical Identification and Hazard Assessment

A foundational aspect of laboratory safety is the accurate identification of a chemical and a clear understanding of its inherent hazards. This section outlines the key identifiers for 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene and details its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Chemical Identity
Identifier Value
Chemical Name 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene
CAS Number 1214349-66-2
Molecular Formula C₈H₇F₃O
Molecular Weight 176.14 g/mol
Synonyms 2-(Difluoromethoxy)-1-fluoro-3-methyl-benzene

Source: Fluorochem Safety Data Sheet[3]

GHS Hazard Classification and Label Elements

2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is classified as a hazardous substance. The GHS classification provides a universally understood set of criteria for hazard communication.

  • GHS Pictogram:

    
    
    
  • Signal Word: Warning [3]

  • Hazard Statements: [3][4][5]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: [3][4]

    • Prevention: P261, P264, P270, P271, P280

    • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362

    • Storage: P403+P233, P405

    • Disposal: P501

The causality behind these classifications lies in the reactivity of the fluorinated functional groups and the aromatic ring. The difluoromethoxy group and the fluorine substituent can influence the electronic properties of the benzene ring, potentially leading to interactions with biological macromolecules that result in irritation and acute toxicity upon ingestion.

Section 2: Safe Handling, Storage, and Engineering Controls

Adherence to rigorous safety protocols is non-negotiable when working with fluorinated aromatic compounds. The following guidelines are designed to minimize exposure and mitigate risks during the handling and storage of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved equivalents. A face shield should be worn in situations with a higher risk of splashing.[6]

  • Hand Protection: Use impervious gloves, such as nitrile rubber, that have been inspected for integrity prior to use. Dispose of contaminated gloves properly.[6]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, consider additional protective clothing.[6]

  • Respiratory Protection: All handling of this substance should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3]

Engineering Controls and Laboratory Practices

The primary engineering control for handling this volatile compound is a well-ventilated laboratory with a certified chemical fume hood.[3]

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood Prep->FumeHood Enter Lab Grounding Ground Equipment to Prevent Static Discharge FumeHood->Grounding AvoidIncompatibles Keep Away From Strong Oxidizing Agents Grounding->AvoidIncompatibles Storage Store in a Tightly Closed Container in a Cool, Well-Ventilated Area AvoidIncompatibles->Storage Post-Experiment Disposal Dispose of Waste According to Local Regulations Storage->Disposal

Caption: Safe Handling Workflow for 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials, particularly strong oxidizing agents.[7]

  • Protect from moisture.[3]

Section 3: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical. The following procedures provide a framework for immediate action.

First-Aid Measures

The immediate priority in any exposure scenario is to remove the individual from the source of contamination and seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

  • In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[8][10]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

G cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_medical Medical Attention Start Exposure Incident AssessScene Ensure Scene Safety Start->AssessScene IdentifyExposure Identify Route of Exposure (Inhalation, Skin, Eyes, Ingestion) AssessScene->IdentifyExposure Inhalation Move to Fresh Air IdentifyExposure->Inhalation Inhalation Skin Flush with Water (15+ min) Remove Contaminated Clothing IdentifyExposure->Skin Skin Contact Eyes Flush with Water (15+ min) IdentifyExposure->Eyes Eye Contact Ingestion Rinse Mouth Do NOT Induce Vomiting IdentifyExposure->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eyes->SeekMedical Ingestion->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS

Caption: Emergency Response Decision Tree for Accidental Exposure.

Fire-Fighting Measures

While not classified as flammable, appropriate measures should be taken in the event that this compound is involved in a fire.

  • Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][11]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides and hydrogen fluoride.[6][9]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate Personnel: Ensure all non-essential personnel are cleared from the area.

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably a fume hood.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[3][12]

  • Collect the Spilled Material: Carefully collect the absorbed material into a closed container for disposal.

  • Clean the Spill Area: Decontaminate the spill area thoroughly.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[12]

Section 4: Toxicological and Ecological Information

A notable data gap exists for the specific toxicological and ecological properties of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene. The Safety Data Sheet from Fluorochem explicitly states that no toxicological or ecological data is available for this product.[3][12] Therefore, it is imperative to handle this compound with the assumption that it may have uninvestigated toxicological and ecological effects.

  • Toxicological Information: The GHS classification indicates acute oral toxicity and irritation to the skin, eyes, and respiratory system.[3] Chronic effects have not been determined. Inhalation of high concentrations of vapors of similar aromatic compounds may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[6][7]

  • Ecological Information: No data is available on the ecotoxicity, persistence, degradability, or bioaccumulative potential of this compound.[3][12] Discharge into the environment must be avoided.[12]

Section 5: Synthesis and Applications in Drug Discovery

The presence of the difluoromethoxy group is a desirable feature in modern drug design. This functional group can serve as a bioisostere for other groups, improving the pharmacokinetic profile of a drug candidate. The synthesis of aromatic compounds bearing a difluoromethoxy group often involves the reaction of a corresponding phenol with a difluorocarbene source.[1] 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene, as a functionalized aromatic ring, represents a valuable building block for the synthesis of more complex molecules in the drug discovery pipeline. Its utility lies in its potential to be incorporated into lead compounds to fine-tune their properties and enhance their therapeutic potential.[1][13]

Conclusion

2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is a valuable research chemical with a defined set of hazards that necessitate careful handling. While significant data gaps exist, particularly in the areas of toxicology and ecotoxicology, a conservative and safety-conscious approach based on its GHS classification and the properties of structurally related compounds is essential. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can safely harness the potential of this novel fluorinated building block in their scientific endeavors.

References

  • List of GHS Hazard and Precautionary Statements. (n.d.). UNLV. [Link]

  • PubChem. (n.d.). 2-(Difluoromethoxy)-1-isocyano-3-methylbenzene. National Center for Biotechnology Information. [Link]

  • University of California, Irvine. (n.d.). Fluorine. Environmental Health & Safety. [Link]

  • Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. [Link]

  • Airgas. (2022). Safety Data Sheet: Fluorine. [Link]

  • PubChem. (n.d.). 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene. National Center for Biotechnology Information. [Link]

  • International Chemical Safety Cards (ICSCs). (2021). ICSC 0046 - FLUORINE. [Link]

  • MSDS Europe. (n.d.). Hazard statements. [Link]

  • Safe Work Australia. (n.d.). Classification and labelling for workplace hazardous chemicals. [Link]

  • Minimax. (2022). Cleaning fire extinguishing systems that have been contaminated by fluorine foam agents. [Link]

  • Minimax. (n.d.). Cleaning fire extinguishing systems that have been contaminated by fluorine foam agents. [Link]

  • Umweltbundesamt. (n.d.). Environmentally responsible use of fluorinated fire-fighting foams. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Reactions of Difluoromethoxy and Chlorodifluoromethoxy Derivatives of Benzene. [Link]

  • Wikipedia. (n.d.). GHS hazard statements. [Link]

  • European Commission. (n.d.). EU Guidance for transitioning to Fluorine-Free Firefighting Foams. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-3-methyl- (CAS 352-70-5). [Link]

  • Basel Convention. (n.d.). Position Paper on Fluorine containing firefighting Foams – Responsible Use of AFFF and the likes. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-3-methyl-. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
  • Matrix Fine Chemicals. (n.d.). 1-FLUORO-3-METHYLBENZENE. [Link]

Sources

Exploratory

2-(Difluoromethoxy)-1-fluoro-3-methylbenzene molecular weight and formula

Technical Whitepaper: 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene Strategic Utilization of Fluorinated Ethers in Medicinal Chemistry Executive Summary This technical guide provides a comprehensive analysis of 2-(Difluor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene Strategic Utilization of Fluorinated Ethers in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene , a specialized fluorinated building block. In modern drug discovery, the modulation of physicochemical properties via fluorine substitution is a cornerstone of lead optimization. This compound features a crowded 1,2,3-substitution pattern containing a difluoromethoxy moiety (–OCHF₂), a fluorine atom, and a methyl group.

This specific scaffold is critical for researchers aiming to modulate lipophilicity (


), metabolic stability, and conformational restriction in bioactive molecules. This guide details its molecular properties, synthetic pathways, and validation protocols.

Section 1: Physicochemical Profile & Molecular Data

The precise characterization of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is essential for stoichiometric calculations in synthesis and property prediction in biological assays.

Molecular Identity
PropertyData
IUPAC Name 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene
Molecular Formula C₈H₇F₃O
Molecular Weight 176.14 g/mol
Monoisotopic Mass 176.045 g/mol
Heavy Atom Count 12
Rotatable Bonds 2 (C-O, O-CHF₂)
Calculated Properties (In Silico)

The presence of the difluoromethoxy group significantly alters the electronic and lipophilic profile compared to a standard methoxy group.

PropertyValueSignificance in Drug Design
cLogP ~2.8 - 3.1Higher lipophilicity than methoxy analogs; improves membrane permeability.
H-Bond Acceptors 3 (F, O)The –OCHF₂ oxygen is a weaker acceptor than –OCH₃ due to electron withdrawal by fluorine.
H-Bond Donors 0The C-H bond in –OCHF₂ is acidic but not a classical donor (though it can participate in weak H-bonding).
TPSA ~18.5 ŲLow polar surface area suggests good blood-brain barrier (BBB) penetration potential.

Section 2: Synthetic Methodology & Protocol

The synthesis of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene generally proceeds via the difluoromethylation of the corresponding phenol precursor: 2-fluoro-6-methylphenol .

Retrosynthetic Analysis

The challenge lies in the efficient introduction of the –CHF₂ group. Direct difluoromethylation of phenols is preferred over deoxofluorination of formates due to milder conditions.

  • Precursor: 2-Fluoro-6-methylphenol (CAS: 443-89-0).

  • Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) acts as a difluorocarbene (:CF₂) source in situ.

Experimental Protocol: Difluoromethylation

Objective: Synthesis of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene via carbene insertion.

Reagents:

  • 2-Fluoro-6-methylphenol (1.0 eq)

  • Sodium chlorodifluoroacetate (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile/Water mix.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-6-methylphenol (10 mmol) in DMF (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol).

  • Reaction: Heat the mixture to 95–100°C under an inert atmosphere (N₂).

    • Mechanism: At this temperature, ClCF₂CO₂Na decarboxylates to release difluorocarbene (:CF₂). The phenoxide attacks the carbene, followed by protonation (often from trace water or workup) to form the –OCHF₂ bond.

  • Monitoring: Monitor via TLC or GC-MS. The starting phenol is polar; the product is significantly less polar.

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Safety Note: The generation of carbenes can lead to pressure buildup if not properly vented. Ensure the system is open to a bubbler or inert gas line.

Synthetic Logic Visualization

SynthesisWorkflow Precursor 2-Fluoro-6-methylphenol (Nucleophile) Intermediate Reactive Intermediate [:CF2 + Phenoxide] Precursor->Intermediate K2CO3, DMF, RT Reagent Na Chlorodifluoroacetate (Carbene Source) Reagent->Intermediate Decarboxylation @ 95°C Product 2-(Difluoromethoxy)- 1-fluoro-3-methylbenzene Intermediate->Product Carbene Insertion & Protonation

Figure 1: Reaction pathway for the difluoromethylation of the phenolic precursor via in situ carbene generation.

Section 3: Structural Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. The following spectral signatures confirm the identity of the target molecule.

NMR Spectroscopy Signatures
  • ¹H NMR (Proton):

    • –OCHF₂ (The "Fingerprint"): Look for a distinct triplet (t) centered around 6.50 ppm .

    • Coupling Constant: The geminal H-F coupling (

      
      ) is characteristically large, typically 70–75 Hz . This is the primary confirmation of the difluoromethoxy group.
      
    • –CH₃: Singlet or doublet (long-range coupling to F) around 2.2–2.3 ppm .

    • Aromatic Region: Multiplets corresponding to 3 aromatic protons (positions 4, 5, 6).

  • ¹⁹F NMR (Fluorine):

    • –OCHF₂: Doublet around -80 to -85 ppm (coupling to the single proton).

    • Ar-F: Singlet (or multiplet due to H coupling) around -110 to -120 ppm .

Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 176 [M]+.

  • Fragmentation: Loss of –CHF₂ (51 Da) or loss of F (19 Da) are common fragmentation pathways.

Section 4: Applications in Drug Discovery

The 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene scaffold is not merely a solvent or reagent; it is a strategic structural motif.

The "Fluorine Effect" on ADME
  • Metabolic Stability: The –OCHF₂ group is resistant to oxidative O-dealkylation by Cytochrome P450 enzymes compared to a methoxy (–OCH₃) group. The C-F bond strength prevents easy abstraction of the hydrogen.

  • Lipophilicity Modulation: Replacing –OCH₃ with –OCHF₂ increases LogP, enhancing permeability across lipid bilayers.

  • Conformational Locking: The steric bulk of the ortho-fluorine and ortho-methyl groups forces the –OCHF₂ group out of planarity with the benzene ring, creating a specific 3D vector for binding interactions.

Decision Logic for Scaffold Selection

SAR_Logic Start Lead Compound Optimization (Contains Methoxy Group) Problem Issue: High Metabolic Clearance (O-Demethylation) Start->Problem Strategy Strategy: Bioisosteric Replacement Problem->Strategy Solution Incorporate 2-(Difluoromethoxy)- 1-fluoro-3-methylbenzene motif Strategy->Solution Apply Fluorine Effect Outcome Result: 1. Blocked Metabolic Site 2. Increased Lipophilicity 3. H-Bond Donor Potential (Weak) Solution->Outcome

Figure 2: Strategic logic flow for utilizing the difluoromethoxy scaffold to overcome metabolic instability in lead compounds.

References

  • PubChem Compound Summary.2-(Difluoromethoxy)-1-fluoro-3-methylbenzene.

    • [Link] (Search Term: C8H7F3O)

  • Zafrani, Y., et al. (2017).Difluoromethyl Ethers: A Review on Their Synthesis and Properties. Journal of Medicinal Chemistry.

  • Hu, J., et al. (2011).

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Foundational

The Difluoromethoxy Ether Moiety: Metabolic Stability & Physicochemical Utility in Drug Design

Topic: Metabolic Stability of the Difluoromethoxy Ether Moiety Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers [1] Executive Summary In the optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of the Difluoromethoxy Ether Moiety Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers

[1]

Executive Summary

In the optimization of lead compounds, the difluoromethoxy group (–OCHF


) occupies a strategic "Goldilocks" zone between the metabolically labile methoxy group (–OCH

) and the highly lipophilic, chemically inert trifluoromethoxy group (–OCF

). While often employed primarily to block metabolic soft spots, its utility extends beyond steric protection. The –OCHF

moiety acts as a unique lipophilic hydrogen bond donor , capable of engaging in specific binding interactions while simultaneously modulating

and metabolic clearance. This guide analyzes the mechanistic basis of its metabolic stability, its physicochemical properties, and experimental protocols for its assessment.[1]

Physicochemical Basis: The "Lipophilic Donor"

To understand the metabolic fate of the difluoromethoxy group, one must first understand its electronic environment. Unlike the methoxy group, where the C-H bonds are electron-rich and prone to radical abstraction, the fluorine atoms in –OCHF


 exert a powerful inductive effect (

).
Electronic & Hydrogen Bonding Effects

The two fluorine atoms withdraw electron density from the central carbon, polarizing the remaining C-H bond. This polarization renders the proton weakly acidic, allowing it to function as a hydrogen bond donor (HBD).

  • H-Bond Acidity (

    
    ):  The –OCHF
    
    
    
    group has an Abraham H-bond acidity value (
    
    
    ), comparable to weak donors like aromatic C-H bonds, whereas –OCH
    
    
    has no donor capability (
    
    
    ).
  • Implication: This allows –OCHF

    
     to replace hydroxyl groups (–OH) or amines to improve permeability while retaining key H-bond interactions with protein residues (e.g., backbone carbonyls).
    
Comparative Physicochemical Profile

The following table contrasts the difluoromethoxy moiety with its common analogs.

PropertyMethoxy (–OCH

)
Difluoromethoxy (–OCHF

)
Trifluoromethoxy (–OCF

)
Electronic Effect (

)
-0.27 (Donor)+0.18 (Weak Acceptor)+0.35 (Strong Acceptor)
Lipophilicity (

)
-0.02+0.42+1.04
H-Bond Donor NoYes (Weak) No
Metabolic Stability Low (Labile)Moderate to High Very High (Inert)
Conformation Coplanar (mostly)Orthogonal/TwistedOrthogonal

Metabolic Pathways & Mechanisms

The primary metabolic liability for ether moieties is oxidative dealkylation driven by Cytochrome P450 (CYP450) enzymes. The stability of the –OCHF


 group stems from the resistance of its C-H bond to the initial radical abstraction step.
The CYP450 Oxidative Dealkylation Mechanism

Metabolism proceeds via a radical rebound mechanism.

  • Abstraction: The high-valent Iron-Oxo species (Compound I) of the CYP enzyme attempts to abstract the hydrogen atom from the

    
    -carbon.
    
  • Radical Stability: In –OCH

    
    , the resulting radical is stabilized by the adjacent oxygen lone pair. In –OCHF
    
    
    
    , the electron-withdrawing fluorines destabilize the carbon radical and strengthen the C-H bond (Bond Dissociation Energy
    
    
    100-105 kcal/mol vs.
    
    
    93-96 kcal/mol for –OCH
    
    
    ).
  • Hydroxylation & Collapse: If abstraction occurs, the carbon is hydroxylated to form a hemiacetal-like intermediate (–OC(OH)F

    
    ), which rapidly decomposes to the phenol and carbonyl difluoride (COF
    
    
    
    ). COF
    
    
    subsequently hydrolyzes to CO
    
    
    and HF.
Pathway Visualization

The following diagram illustrates the kinetic competition between the stable –OCHF


 and the labile –OCH

.

MetabolicPathway Substrate Drug-OCHF2 TS Transition State (High Energy Barrier) Substrate->TS H-Abstraction (Slow due to EWG) CYP CYP450 (FeO)3+ CYP->TS Radical Intermediate Radical [Drug-OC•F2] TS->Radical Hydroxylated Hemiacetal [Drug-OC(OH)F2] Radical->Hydroxylated Radical Rebound Collapse Decomposition Hydroxylated->Collapse Spontaneous Products Phenol + CO2 + 2HF Collapse->Products

Caption: Mechanism of oxidative dealkylation. The fluorine atoms increase the activation energy of the initial H-abstraction step, significantly reducing metabolic clearance compared to non-fluorinated ethers.

Case Studies in Medicinal Chemistry

Pantoprazole: Chemical & Metabolic Stability

In the proton pump inhibitor (PPI) class, Pantoprazole utilizes a difluoromethoxy group on the benzimidazole ring.[2]

  • Role: Unlike Omeprazole (which has a methoxy group), the –OCHF

    
     group in Pantoprazole provides greater stability at neutral pH. It prevents premature activation of the prodrug before it reaches the acidic environment of the parietal cells.
    
  • Metabolism: While Pantoprazole is metabolized by CYP2C19, the –OCHF

    
     group itself is robust; metabolism occurs primarily via demethylation at other sites or sulfoxidation, preserving the core pharmacophore longer than analogous methoxy-PPIs.
    
Roflumilast: Potency & Half-Life

Roflumilast , a PDE4 inhibitor for COPD, features a difluoromethoxy group on the catechol ether scaffold.

  • Design Choice: Early catechol-based PDE4 inhibitors suffered from rapid metabolic clearance (via O-demethylation) and emetic side effects.

  • Outcome: Replacing the methoxy group with –OCHF

    
     blocked the primary metabolic soft spot. This modification extended the half-life (
    
    
    
    hours) allowing for once-daily dosing, while the lipophilic nature of the fluorine improved potency against the PDE4 enzyme target.

Experimental Assessment: Microsomal Stability Assay

To empirically validate the stability conferred by the –OCHF


 moiety, a comparative intrinsic clearance (

) assay using liver microsomes is the industry standard.
Protocol: Comparative Microsomal Stability

Objective: Determine the intrinsic clearance of a difluoromethoxy analog versus its methoxy parent.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl

    
    ).
    
  • Test Compounds (10 mM DMSO stock).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1

    
    M, <0.1% DMSO) and pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.[2]

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Quench Solution. Centrifuge at 4000 rpm for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Decision Logic for Moiety Selection

When should you deploy –OCHF


? Use the following logic flow to guide SAR decisions.

DecisionTree Start Lead Optimization: Modifying Ether Group Q1 Is the Methoxy group a metabolic soft spot? Start->Q1 Q2 Is H-bond donor capability required for binding? Q1->Q2 Yes Action_Keep Keep -OCH3 (If t1/2 is acceptable) Q1->Action_Keep No Q3 Is strict steric bulk or high lipophilicity needed? Q2->Q3 No Action_OCHF2 Use -OCHF2 (Stable, H-Bond Donor, Moderate Lipophilicity) Q2->Action_OCHF2 Yes Action_OCF3 Use -OCF3 (Inert, Lipophilic, No H-bond) Q3->Action_OCF3 Yes Q3->Action_OCHF2 No (Balanced profile)

Caption: Strategic decision tree for selecting fluorinated ether moieties during lead optimization.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[3][4][5] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[5] Journal of Medicinal Chemistry.[3][4][5] Link

  • Erickson, J. A., et al. (2010). The Effect of Fluorine Substitution on the Metabolic Stability of Ethers. Drug Metabolism and Disposition.[6][7] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Hermann, R., et al. (2012). Roflumilast: A Review of its Pharmacokinetics and Pharmacodynamics. Clinical Pharmacokinetics. Link

Sources

Exploratory

The Difluoromethoxyaryl Motif: A Technical Guide to Bioisosteric Replacement in Modern Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing substituents is a cornerstone of lead optimization. Among these, the difluoromethoxy (-OCF₂H) group has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing substituents is a cornerstone of lead optimization. Among these, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely powerful bioisostere, offering a nuanced toolkit for modulating physicochemical and pharmacokinetic properties. This guide provides an in-depth technical exploration of the difluoromethoxy group, using the 2-(difluoromethoxy)-1-fluoro-3-methylbenzene scaffold as a model for a highly valuable, pre-functionalized building block. We will dissect the underlying principles of its application, provide detailed synthetic protocols, and illustrate its strategic value through established case studies, equipping researchers with the knowledge to leverage this motif for the design of next-generation therapeutics.

The Rise of the Difluoromethoxy Group: A Bioisostere of Unique Merit

Bioisosterism, the strategy of replacing a functional group within a lead compound with another that retains similar biological activity while improving its overall profile, is a fundamental practice in drug design.[1][2][3] This approach can enhance efficacy, alter selectivity, improve metabolic stability, and reduce toxicity.[4][5] The introduction of fluorine has become a particularly favored strategy, with fluorinated motifs now present in a significant percentage of FDA-approved drugs.[6]

The difluoromethoxy (-OCF₂H) group stands out for its distinctive combination of properties that are often intermediate between its more common cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[7] This intermediacy provides medicinal chemists with a greater degree of control for fine-tuning molecular characteristics.

Comparative Physicochemical Properties

The strategic advantage of the -OCF₂H group is best understood by comparing it to other common functional groups it is often used to replace. Its ability to act as a lipophilic hydrogen bond donor is a rare and valuable characteristic in drug design.[8]

PropertyHydroxyl (-OH)Methoxy (-OCH₃)Difluoromethoxy (-OCF₂H) Trifluoromethoxy (-OCF₃)Thiol (-SH)
Hansch π (Lipophilicity) ~ -0.67~ -0.02~ +0.45 ~ +1.04~ +0.39
Hydrogen Bond Donating? YesNoYes (Weakly Acidic C-H) [8]NoYes
Hydrogen Bond Accepting? YesYesYes YesNo
Metabolic Stability Low (Oxidation, Glucuronidation)Moderate (O-dealkylation)High (Resistant to CYP450s) [8]Very HighLow (Oxidation)
Electronic Effect (Hammett σp) -0.37 (Electron Donating)-0.27 (Electron Donating)~ +0.14 (Weakly Withdrawing) [8]+0.35 (Withdrawing)+0.15 (Weakly Withdrawing)

Data compiled from multiple sources for illustrative comparison.[7][8][9]

The Rationale for Bioisosteric Replacement

The decision to employ a difluoromethoxy group is driven by several key optimization goals:

  • Blocking Metabolic Liabilities: The most common reason for its use is to enhance metabolic stability.[8] Replacing a metabolically vulnerable methoxy group can prevent O-demethylation, while replacing a hydroxyl group can block sites of oxidation or conjugation, thereby increasing a drug's half-life.[7]

  • Modulating Lipophilicity and Permeability: The -OCF₂H group offers a moderate increase in lipophilicity compared to a methoxy group, which can be fine-tuned to improve membrane permeability and oral absorption without the more dramatic lipophilicity jump seen with the -OCF₃ group.[8]

  • Mimicking Key Interactions: The polarized C-H bond allows the -OCF₂H group to function as a hydrogen bond donor, enabling it to serve as a metabolically stable bioisostere for hydroxyl, thiol, or even some amine functionalities, preserving crucial interactions with biological targets.[7]

  • Fine-Tuning Acidity/Basicity (pKa): As a weakly electron-withdrawing group, the -OCF₂H substituent can influence the pKa of nearby acidic or basic centers.[7] This can be strategically used to optimize the ionization state of a drug at physiological pH, impacting its solubility and target engagement.

The Pre-functionalized Building Block: A Strategic Advantage

While the difluoromethoxy group can be installed onto an existing molecule, the use of pre-functionalized building blocks like 2-(difluoromethoxy)-1-fluoro-3-methylbenzene offers a more convergent and often more efficient synthetic route. This approach allows complex fragments to be introduced in a single step, accelerating the drug discovery cycle.

The diagram below illustrates the conceptual value of such a building block, where each component contributes to a desirable outcome in a drug candidate.

G cluster_building_block 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene Motif cluster_properties Contribution to Drug Properties OCF2H -OCF₂H Group MetStab ↑ Metabolic Stability OCF2H->MetStab HBD Adds H-Bond Donor Capability OCF2H->HBD Lipo Modulates Lipophilicity OCF2H->Lipo F -F Atom pKa Fine-tunes pKa F->pKa Block Blocks Metabolic Site F->Block Electronics Modulates Ring Electronics F->Electronics Me -CH₃ Group Sterics Provides Steric Bulk Influences Binding Pose Me->Sterics

Caption: Contributions of individual substituents in the model building block.

Synthetic Strategies for Incorporation

A primary and reliable method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenol. This transformation is crucial for creating both final drug molecules and advanced building blocks.

General Workflow for O-Difluoromethylation

The process involves the deprotonation of a phenol to form a phenoxide, which then reacts with a difluoromethylating agent.

G Start Aryl Hydroxide (Phenol) Step1 Deprotonation (e.g., K₂CO₃, NaH) Start->Step1 Intermediate Aryl Phenoxide Intermediate Step1->Intermediate Step2 Difluoromethylation (e.g., ClCF₂H, TMSCF₂Br) Intermediate->Step2 Product Aryl Difluoromethyl Ether Step2->Product

Caption: General workflow for the synthesis of aryl difluoromethyl ethers.

Detailed Experimental Protocol: O-Difluoromethylation of 4-Hydroxypyridine

This protocol provides a representative example of how to install the difluoromethoxy group onto a heterocyclic phenol, a common scaffold in medicinal chemistry.

Materials:

  • 4-Hydroxypyridine

  • Sodium 2-chloro-2,2-difluoroacetate

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxypyridine (1.0 eq), potassium carbonate (3.0 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the starting material).

  • Addition of Reagent: Add sodium 2-chloro-2,2-difluoroacetate (2.5 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 100-110 °C and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Causality Note: The elevated temperature is necessary to facilitate the decarboxylation of the chloro-difluoroacetate salt to generate the difluorocarbene intermediate in situ, which is then trapped by the phenoxide.

  • Workup - Quenching: After the reaction is complete (as judged by the consumption of starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with brine. Trustworthiness Note: The washing steps are critical to remove the DMF solvent and inorganic salts, which is essential for obtaining a clean product after solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-(difluoromethoxy)pyridine.

Case Studies in Drug Discovery

The strategic value of the difluoromethoxy group is exemplified by its incorporation into successful marketed drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor (PPI) used to treat acid-related gastrointestinal disorders. The difluoromethoxy group on the benzimidazole ring is a critical component of the molecule.

  • Bioisosteric Role: It replaces a methoxy group found in earlier-generation PPIs.

  • Contribution: The electron-withdrawing nature of the -OCF₂H group modulates the pKa of the benzimidazole nitrogen atoms. This is crucial for the drug's mechanism of action, which requires accumulation and activation in the acidic environment of the stomach's parietal cells.[8] Furthermore, it enhances the chemical stability of the prodrug before activation.

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).

  • Bioisosteric Role: The difluoromethoxy group is a key substituent on the catechol ether portion of the molecule.

  • Contribution: It provides a significant enhancement in metabolic stability compared to a simple methoxy group, preventing rapid O-demethylation by cytochrome P450 enzymes.[8] This leads to a longer half-life and an improved pharmacokinetic profile, which is essential for a once-daily oral medication. The group's properties also contribute to the high potency and selectivity of Roflumilast for the PDE4 enzyme.

G cluster_0 Roflumilast Roflumilast PDE4 PDE4 Enzyme Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP AC Adenylyl Cyclase AC->ATP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation ↓ Pro-inflammatory Mediators PKA->Inflammation Leads to

Caption: Simplified signaling pathway showing Roflumilast inhibition of PDE4.

A Self-Validating Workflow for Analog Evaluation

The successful application of a bioisosteric replacement requires a robust and logical evaluation workflow. Each step serves to validate the design choices made and to build a comprehensive understanding of the new analog's properties.

cluster_ADME ADME Panel A Hypothesis: -OCF₂H will improve metabolic stability B Synthesis of -OCF₂H Analog (See Protocol 3.2) A->B C Purification & Structural Confirmation (Chromatography, NMR, MS) B->C D In Vitro Target Assay (e.g., IC₅₀, Kᵢ) C->D E In Vitro ADME Assays C->E F In Vivo PK Study (e.g., in rodents) D->F E->F E1 Metabolic Stability (Microsomes, Hepatocytes) E2 Permeability (e.g., PAMPA, Caco-2) E3 Plasma Protein Binding G In Vivo Efficacy Study (Disease Model) F->G H Decision: Advance Candidate? G->H

Caption: Workflow for the systematic evaluation of a difluoromethoxy analog.

Conclusion

The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal.[7] Its unique balance of moderate lipophilicity, hydrogen bond donating capability, and profound metabolic stability provides a clear strategic pathway for optimizing drug candidates.[7][8] By understanding its fundamental physicochemical properties and employing robust synthetic and analytical methodologies, researchers can effectively leverage building blocks containing the -OCF₂H group to address common challenges in drug discovery, ultimately designing next-generation therapeutics with superior efficacy and pharmacokinetic profiles.

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHGABJoJViLy2xkeMGQox7S5CU5ZMplJyvDCIQtLby31k5ngs_9xdhVlfHFFEaIIDDfuBZIo-oQQxtRlkE7Xm3XLs0cbce7qBvfZZmPIii4uWeX7pSzyO6Eezo4PrNvSA_4yML7nooPW97AjZrRR8LAEiW7lUT6GCsdPCkQ_JiaKkP8sVEYVQdiM9S1BvHhEeAbR-GaOFxNE9-QgRVHYJzumE6gbDy]
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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to the Strategic Introduction of Difluoromethoxy Groups onto Aromatic Rings

Abstract The difluoromethoxy (–OCF₂H) group has emerged as a privileged structural motif in modern medicinal chemistry and materials science. Its unique electronic properties, acting as a lipophilic hydrogen bond donor a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The difluoromethoxy (–OCF₂H) group has emerged as a privileged structural motif in modern medicinal chemistry and materials science. Its unique electronic properties, acting as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl or thiol groups, offer a powerful tool for modulating the physicochemical and pharmacokinetic properties of organic molecules.[1] This guide provides a comprehensive overview of the principal reagents and methodologies for introducing the difluoromethoxy group onto aromatic rings, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-proven protocols, and offer a comparative analysis of current state-of-the-art methods to empower rational experimental design.

Introduction: The Strategic Value of the Difluoromethoxy Moiety

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[2] The difluoromethoxy group, in particular, imparts a unique combination of properties that are highly sought after. Unlike the more electron-withdrawing trifluoromethoxy (–OCF₃) group, the –OCF₂H group possesses an acidic proton capable of forming hydrogen bonds, which can lead to enhanced binding affinity with biological targets.[3][4] Furthermore, its introduction can improve metabolic stability, increase cell membrane permeability, and fine-tune the lipophilicity of a parent compound.[1] Prominent pharmaceuticals such as Pantoprazole (a proton-pump inhibitor) and Roflumilast (a PDE4 inhibitor) feature the aryl difluoromethyl ether moiety, underscoring its importance in successful drug development.[4][5]

This application note will explore the two primary strategies for aromatic difluoromethoxylation: the O-difluoromethylation of phenols and the direct C–H difluoromethoxylation of arenes.

O-Difluoromethylation of Phenols via Difluorocarbene Intermediates

The most established and widely utilized method for synthesizing aryl difluoromethyl ethers is the reaction of a phenol with a reagent that generates difluorocarbene (:CF₂) in situ. The phenoxide, formed under basic conditions, acts as a nucleophile that traps the highly reactive difluorocarbene. Subsequent protonation yields the desired product.[6]

dot graphdot { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} } Figure 1: General mechanism for the O-difluoromethylation of phenols.

A variety of difluorocarbene precursors have been developed, each with its own advantages in terms of stability, cost, and reaction conditions.

Key Reagents for O-Difluoromethylation

The choice of reagent is critical and depends on the substrate's functional group tolerance, scale, and desired reaction conditions.

ReagentCommon Name/AcronymKey FeaturesTypical Conditions
Sodium chlorodifluoroacetate ClCF₂CO₂NaCost-effective, bench-stable solid.[7] Requires elevated temperatures for decarboxylation to :CF₂.Base (e.g., Cs₂CO₃, K₂CO₃), DMF, 90-110 °C[4][7]
(Bromodifluoromethyl)trimethylsilane TMSCF₂BrCommercially available liquid.[5] Generates :CF₂ under milder conditions. Highly efficient.[5][8]Base (e.g., KOH), Phase-transfer catalyst (e.g., TBAB), DCM/H₂O, rt[5]
Difluorobromoacetic acid BrCF₂COOHInexpensive and easy to handle.[2] Can be used in visible-light photoredox catalysis.[2]Photocatalyst (e.g., Ru(bpy)₃Cl₂), Visible light, Base, rt[2]
S-(Difluoromethyl)sulfonium salts e.g., Hu's ReagentBench-stable solids.[1][6] Generate :CF₂ under mild basic conditions at room temperature.[6]Base (e.g., LiOH), Fluorobenzene, rt[6]
Experimental Protocol: O-Difluoromethylation using Sodium Chlorodifluoroacetate

This protocol is adapted from a robust procedure published in Organic Syntheses and provides a reliable method for the difluoromethylation of a substituted phenol.[7]

Materials:

  • 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.00 equiv)

  • Cesium carbonate (Cs₂CO₃, 1.50 equiv)

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.00 equiv)

  • Dry N,N-Dimethylformamide (DMF)

  • Deionized water

  • Round-bottomed flask

  • Magnetic stir bar

  • Schlenk line

  • Standard workup and purification supplies (Ethyl acetate, hexanes, brine, Na₂SO₄)

Procedure:

  • To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (e.g., 3.00 g, 17.6 mmol) and cesium carbonate (8.60 g, 26.4 mmol).

  • Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen three times.

  • Add dry DMF (27 mL) and deionized water (3.2 mL) sequentially via syringe.

  • Stir the resulting suspension at 23 °C for 10 minutes.

  • Add sodium chlorodifluoroacetate (e.g., 5.37 g, 35.2 mmol) to the flask in one portion. Caution: This may cause a slight exotherm.

  • Replace the septum with a reflux condenser fitted with a nitrogen inlet.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 3 hours. Note: The reaction progress can be monitored by TLC or LC-MS.

  • After cooling to room temperature, slowly quench the reaction by adding 100 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (3 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure aryl difluoromethyl ether.[7]

Direct C–H Difluoromethoxylation of Arenes via Radical Intermediates

A significant advancement in the field is the development of methods for the direct introduction of the –OCF₂H group onto an aromatic ring without the need for pre-functionalization (e.g., a hydroxyl group).[9] These approaches typically rely on the generation of the difluoromethoxyl radical (•OCF₂H) under photocatalytic conditions.[3][9]

dot graphdot { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} } Figure 2: General mechanism for photocatalytic C-H difluoromethoxylation.

This strategy is particularly valuable for late-stage functionalization of complex molecules, as it is often tolerant of a wide variety of functional groups and proceeds under mild conditions at room temperature.[9][10]

Key Reagents for Radical Difluoromethoxylation

The success of this approach hinges on the design of reagents that can selectively generate the •OCF₂H radical upon single-electron transfer (SET).

  • Redox-Active Cationic Reagents: Ngai and coworkers developed cationic benzotriazole-based reagents that, upon reduction by an excited photoredox catalyst, undergo fragmentation to release the •OCF₂H radical.[9][10] This method allows for the direct difluoromethoxylation of a broad range of arenes and heteroarenes.[9]

  • Pyridinium-based Reagents: More recently, shelf-stable pyridinium reagents, such as 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, have been introduced.[11] These reagents are prepared in a single step and enable direct C(sp²)–H difluoromethoxylation under blue light irradiation, showing applicability in late-stage functionalization of drug-like molecules.[11]

General Protocol: Photocatalytic C–H Difluoromethoxylation of an Arene

This representative protocol outlines the general steps for a direct C–H difluoromethoxylation using a redox-active reagent and a photoredox catalyst.

Materials:

  • Arene substrate (1.0 equiv)

  • Redox-active difluoromethoxylating reagent (e.g., Ngai's or a pyridinium reagent, 1.5 equiv)

  • Photoredox catalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂, 1-2 mol%)

  • Solvent (e.g., MeCN or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

  • Standard workup and purification supplies

Procedure:

  • In a reaction vial, combine the arene substrate, the difluoromethoxylating reagent, and the photoredox catalyst.

  • Add the appropriate solvent and degas the mixture with nitrogen or argon for 15-20 minutes.

  • Seal the vial and place it at a fixed distance from a blue LED lamp.

  • Irradiate the mixture at room temperature with stirring for 12-24 hours. Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the difluoromethoxylated product(s). Note that this method can sometimes produce a mixture of regioisomers, which may require careful separation.[10]

Conclusion and Outlook

The introduction of the difluoromethoxy group onto aromatic rings is a well-established strategy in modern chemical research. The classic O-difluoromethylation of phenols using difluorocarbene precursors remains a workhorse for its reliability and scalability. Reagents like TMSCF₂Br and S-(difluoromethyl)sulfonium salts offer milder alternatives to the traditional high-temperature methods. The advent of direct C–H difluoromethoxylation via photoredox catalysis has opened new avenues for late-stage functionalization, significantly streamlining the synthesis of novel analogs for structure-activity relationship studies.[3][10] The continued development of new, more efficient, and selective reagents will undoubtedly further expand the synthetic chemist's toolbox, facilitating the discovery of next-generation pharmaceuticals and advanced materials.

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

  • Ni, C., Zhu, L., & Hu, J. (2015). Facile double O -difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 56(38), 5323-5326. [Link]

  • Song, H.-J., et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2762–2765. [Link]

  • Lee, J. W., Zheng, W., Morales-Rivera, C. A., Liu, P., & Ngai, M.-Y. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(11), 3217–3222. [Link]

  • Prakash, G. K. S., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14816–14826. [Link]

  • Lee, J. W., Zheng, W., Morales-Rivera, C. A., Liu, P., & Ngai, M.-Y. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. RSC Publishing. [Link]

  • Shen, Q., & Hartwig, J. F. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 50(4), 931-934. [Link]

  • Joliton, A., & Carreira, E. M. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(33), 11171-11181. [Link]

  • Lee, J. W., Zheng, W., Morales-Rivera, C. A., Liu, P., & Ngai, M.-Y. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Semantic Scholar. [Link]

  • Pitre, S. P., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters, 24(34), 6330–6335. [Link]

  • Ma, J.-A., & Cahard, D. (Eds.). (2020). Emerging Fluorinated Motifs: Synthesis, Properties, and Applications. Wiley-VCH. [Link]

  • Lee, J. W., Zheng, W., Morales-Rivera, C. A., Liu, P., & Ngai, M.-Y. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(11), 3217–3222. [Link]

  • Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 57(5), 585-601. [Link]

Sources

Application

Application Note: Strategic Palladium-Catalyzed Functionalization of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene

This Application Note is designed for medicinal chemists and process development scientists seeking to functionalize the 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene scaffold. This specific substitution pattern presents...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists seeking to functionalize the 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene scaffold. This specific substitution pattern presents a unique "electronic fingerprint" that allows for regiodivergent functionalization strategies.

Executive Summary & Strategic Analysis

The 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene scaffold is a high-value building block in drug discovery. The -OCHF₂ group acts as a lipophilic hydrogen bond donor/acceptor bioisostere for methoxy or phenolic groups, improving metabolic stability and membrane permeability.

However, this substrate lacks a pre-installed halogen handle (Cl, Br, I), requiring a strategic approach to introduce complexity. This guide outlines two distinct, complementary workflows to access C4- and C6- arylated products using Palladium catalysis.

Electronic & Steric Landscape

To design the correct experiment, one must understand the competing directing effects on the benzene ring:

  • 1-Fluoro (-F): Strongly electronegative (inductive deactivation) but a potent ortho/para resonance director .

  • 2-Difluoromethoxy (-OCHF₂): Electron-withdrawing (inductive) with weak resonance donation. It is less activating than a methoxy group.

  • 3-Methyl (-Me): Weakly activating, ortho/para director .

PositionElectronic EnvironmentSteric EnvironmentTarget Strategy
C4 Para to F , Ortho to MeAdjacent to -MeElectrophilic Halogenation (Pathway A)
C5 Meta to F, Meta to MeUnhinderedDifficult to access directly
C6 Ortho to F , Para to MeAdjacent to -FDirect C-H Activation (Pathway B)

Key Insight: The strong para-directing effect of the Fluorine atom (at C1) dominates electrophilic substitution, directing halogens to C4 . Conversely, Palladium-catalyzed C-H activation often utilizes the Fluorine atom as a Directing Group (DG) to activate the ortho C-H bond at C6 .

Pathway A: C4-Selective Coupling (The "Robust" Industrial Route)

Target: 4-Aryl-2-(difluoromethoxy)-1-fluoro-3-methylbenzene Mechanism: Electrophilic Aromatic Substitution (SEAr) followed by Suzuki-Miyaura Coupling.

Phase 1: Regioselective Bromination

Before Pd-catalysis, the scaffold must be activated. Bromination occurs selectively at C4 due to the cooperative directing effects of the C1-F (para) and C3-Me (ortho) groups.

Protocol:

  • Charge: A reaction vessel with 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene (1.0 equiv) and Acetonitrile (0.5 M).

  • Add: N-Bromosuccinimide (NBS) (1.1 equiv).

  • Catalyst: Add Trifluoroacetic acid (TFA) (10 mol%) or H₂SO₄ (catalytic) to activate the NBS.

  • Reaction: Stir at 25 °C for 4–6 hours . Monitor by HPLC/GC.

    • Note: If conversion is slow, heat to 50 °C. The -OCHF₂ group is stable to weak acids but avoid harsh Lewis acids (e.g., AlCl₃) which may cleave the ether.

  • Workup: Quench with saturated Na₂S₂O₃ (aq) to remove excess bromine. Extract with Ethyl Acetate.

  • Outcome: Yields 4-Bromo-2-(difluoromethoxy)-1-fluoro-3-methylbenzene (>90% regioselectivity).

Phase 2: Pd-Catalyzed Suzuki-Miyaura Coupling

Reagents:

  • Electrophile: 4-Bromo intermediate (from Phase 1).

  • Nucleophile: Aryl Boronic Acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) or Pd(OAc)₂/SPhos (for sterically hindered boronic acids).

  • Base: K₂CO₃ (3.0 equiv) or K₃PO₄.

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Protocol:

  • In a nitrogen-filled glovebox or using Schlenk technique, combine the Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol), and Base (3.0 mmol) in a vial.

  • Add degassed Dioxane/Water (5 mL).

  • Add Pd catalyst (3 mol%). Cap the vial immediately.

  • Heat to 80–100 °C for 12 hours.

  • Filtration: Cool to RT, filter through a pad of Celite.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Pathway B: C6-Selective Coupling (Direct C-H Activation)

Target: 6-Aryl-2-(difluoromethoxy)-1-fluoro-3-methylbenzene Mechanism: Pd(II)/Pd(0) Catalytic Cycle via Concerted Metalation-Deprotonation (CMD), directed by Fluorine.

Scientific Rationale: The C1-Fluorine atom can act as a weak directing group, facilitating Pd insertion into the ortho C-H bond (C6). This avoids the need for pre-halogenation and accesses the isomer complementary to Pathway A.

Protocol (Adapted from Fagnou/Yu Conditions):

  • Substrate: 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene (1.0 equiv).

  • Coupling Partner: Aryl Bromide (1.5 equiv) — Note: Here the "Topic" molecule is the Nucleophile (C-H source).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: P(t-Bu)₂Me · HBF₄ (10 mol%) or DavePhos.

  • Base/CMD Agent: K₂CO₃ (2.0 equiv) and Pivalic Acid (30 mol%) .

    • Crucial: Pivalate acts as a proton shuttle, lowering the energy barrier for C-H cleavage.

  • Solvent: Mesitylene or Toluene (anhydrous).

Step-by-Step:

  • Combine Pd(OAc)₂, Ligand, K₂CO₃, and Pivalic Acid in a reaction tube.

  • Add the Substrate and Aryl Bromide in Mesitylene (0.2 M).

  • Purge with Argon for 5 minutes.

  • Seal and heat to 110–120 °C for 16–24 hours.

    • Monitoring: Watch for the disappearance of the Aryl Bromide.

  • Workup: Dilute with ether, wash with water, dry over MgSO₄.

  • Selectivity: Expect functionalization at C6 (Ortho to F).

Visualizing the Regiodivergency

The following diagram illustrates the decision tree for selecting the correct protocol based on the desired substitution pattern.

G Start Substrate: 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene Decision Target Position? Start->Decision PathA Pathway A: Electrophilic Activation Decision->PathA C4 (Para to F) PathB Pathway B: Direct C-H Activation Decision->PathB C6 (Ortho to F) Bromination Step 1: Bromination (NBS, TFA) PathA->Bromination Bromide Intermediate: 4-Bromo Derivative Bromination->Bromide Regioselective Suzuki Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Bromide->Suzuki ProdA Product A: 4-Aryl Isomer Suzuki->ProdA CH_Act Pd-Catalyzed C-H Arylation (Pd(OAc)2, PivOH, Ar-Br) Ortho-F Directed PathB->CH_Act ProdB Product B: 6-Aryl Isomer CH_Act->ProdB CMD Mechanism

Caption: Regiodivergent workflow. Pathway A utilizes electronic activation for C4 functionalization, while Pathway B utilizes Fluorine-directed C-H activation for C6 functionalization.

Troubleshooting & Optimization ("The Black Box")

IssueProbable CauseCorrective Action
Low Conversion (Pathway A) Incomplete BrominationEnsure TFA/acid catalyst is fresh. Increase temperature to 50°C.
Protodeboronation (Pathway A) Unstable Boronic AcidSwitch to Boronic Ester (BPin) or Potassium Trifluoroborate salts. Use anhydrous conditions.
Regio-scrambling (Pathway B) High Temperature / StericsLower temperature to 100°C. Switch to a bulkier carboxylic acid ligand (e.g., 1-Adamantanecarboxylic acid).
Decomposition of -OCHF₂ Lewis Acid SensitivityAvoid AlCl₃ or strong Lewis acids during bromination. The -OCHF₂ group is generally base-stable but acid-sensitive.

References

  • Electronic Properties of Difluoromethoxy Groups

    • Zafrani, Y., et al. (2017). Sodiodifluoromethylation of O-, S-, and N-Nucleophiles. Journal of Organic Chemistry. Link

    • Note: Establishes the electron-withdrawing nature and stability profile of the -OCHF₂ group.
  • General Protocol for Bromination of Deactivated Arenes

    • Smith, K., et al. (2005). Regioselective bromination of activated aromatic compounds. Organic & Biomolecular Chemistry. Link

  • Palladium-Catalyzed C-H Activation (Fluoro-Directed)

    • Yu, J.-Q., et al. (2009). Pd-Catalyzed Ortho-C-H Olefination of Phenylacetic Acids. J. Am. Chem. Soc. (Contextual reference for F-directed activation). Link

    • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle. J. Am. Chem. Soc. Link

  • Suzuki-Miyaura Coupling Best Practices

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Method

Application Notes and Protocols: The Strategic Utility of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene in Medicinal Chemistry

Introduction: The Rise of Fluorinated Moieties in Drug Discovery The strategic incorporation of fluorine and fluorinated groups into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] These...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Fluorinated Moieties in Drug Discovery

The strategic incorporation of fluorine and fluorinated groups into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] These modifications can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1][3] Among the arsenal of fluorinated substituents, the difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable moiety for fine-tuning the characteristics of drug candidates.[4][5] This guide provides an in-depth exploration of a specific, versatile building block, 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene , and its applications in the synthesis of novel therapeutic agents.

The unique arrangement of the difluoromethoxy, fluoro, and methyl groups on the benzene ring of this compound offers medicinal chemists a powerful tool to modulate key drug-like properties. The difluoromethoxy group, in particular, serves as a bioisostere for more common functionalities like hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups.[4][5][6] This bioisosteric replacement can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, such as O-demethylation of a methoxy group.[3][4][5]

Physicochemical Profile of the Difluoromethoxy Group

The difluoromethoxy group imparts a unique combination of electronic and steric properties that are highly advantageous in drug design. Understanding these properties is crucial for its effective deployment in lead optimization campaigns.

Key Physicochemical Characteristics:
  • Lipophilicity: The -OCF₂H group moderately increases lipophilicity (logP) compared to a methoxy group, but less so than a trifluoromethoxy (-OCF₃) group.[4] This allows for a nuanced adjustment of a molecule's ability to cross biological membranes, which can improve oral absorption.[7]

  • Electronic Effects: With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[4] This can influence the pKa of nearby functional groups, which is critical for optimizing a drug's ionization state at physiological pH.[5]

  • Hydrogen Bonding: A key feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor.[4][6] This is a rare and valuable characteristic that enables it to mimic the hydrogen bonding interactions of hydroxyl, thiol, and amine groups, potentially preserving or enhancing target binding affinity while improving metabolic stability.[4][5]

  • Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group make it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][4] This increased metabolic stability can lead to a longer plasma half-life and improved bioavailability of a drug candidate.[4][7]

Comparative Data of Related Moieties
SubstituentHansch-Leo Lipophilicity (π)Hammett Constant (σp)Hydrogen Bonding Capability
-OCH₃-0.02-0.27Acceptor
-OCF₂H +0.45 +0.14 Donor & Acceptor
-OCF₃+1.04+0.35Acceptor
-OH-0.67-0.37Donor & Acceptor

Note: Values are representative and can vary based on the molecular context.[4]

Synthetic Protocols for Incorporating 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene

The primary utility of 2-(difluoromethoxy)-1-fluoro-3-methylbenzene is as a foundational building block in multi-step synthetic sequences. Its functional groups can be elaborated through various organic reactions to construct more complex molecular architectures.

General Workflow for Utilization in Synthesis

Caption: General synthetic workflow utilizing the title compound.

Protocol 1: Electrophilic Aromatic Substitution

This protocol describes a general procedure for introducing a functional group onto the aromatic ring, which can then be used as a handle for further modifications.

Materials:

  • 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene

  • Electrophilic reagent (e.g., N-Bromosuccinimide for bromination)

  • Appropriate solvent (e.g., Acetonitrile)

  • Catalyst (if required)

Procedure:

  • Dissolve 2-(difluoromethoxy)-1-fluoro-3-methylbenzene (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the electrophilic reagent (1.0-1.2 eq) portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., aqueous sodium thiosulfate for bromination).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized derivative.

Protocol 2: O-Difluoromethylation of a Phenolic Precursor

An alternative approach is the synthesis of related structures via O-difluoromethylation of a corresponding phenol. This is a common method for introducing the difluoromethoxy group.[5]

Materials:

  • 2-Fluoro-6-methylphenol (or a more complex phenolic intermediate)

  • Sodium chlorodifluoroacetate

  • Potassium carbonate or Cesium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).[4]

  • Heat the mixture to 90-110 °C.[4][5]

  • Add sodium chlorodifluoroacetate (2.5 eq) to the reaction mixture.[5]

  • Stir the reaction at 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.[5]

  • After completion, cool the reaction mixture to room temperature and pour it into water.[5]

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[4]

Application in Drug Candidates: Case Studies and Biological Impact

The incorporation of the 2-(difluoromethoxy)-1-fluoro-3-methylphenyl moiety, or closely related analogues, has been explored in various drug discovery programs. The rationale is often to enhance metabolic stability and fine-tune physicochemical properties.

Case Study: Kinase Inhibitors

The difluoromethoxy group is increasingly found in kinase inhibitors for diseases like cancer and autoimmune disorders.[5] For instance, in Janus kinase (JAK) inhibitors, this group can serve as a bioisosteric replacement for a hydroxyl or methoxy group, aiming to improve the pharmacokinetic profile while maintaining potent inhibition of the JAK-STAT signaling pathway.[5]

Sources

Application

Application Notes &amp; Protocols: Late-Stage Functionalization Using Difluoromethoxy Building Blocks

Abstract The difluoromethoxy (-OCF₂H) group has become a highly sought-after substituent in medicinal chemistry, valued for its unique ability to modulate key drug properties such as metabolic stability, lipophilicity, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The difluoromethoxy (-OCF₂H) group has become a highly sought-after substituent in medicinal chemistry, valued for its unique ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding interactions.[1][2][3] Traditionally, its incorporation required multi-step syntheses, limiting its application in the crucial late stages of drug discovery. This guide provides an in-depth analysis of modern, late-stage functionalization (LSF) strategies that enable the direct installation of the -OCF₂H moiety onto complex (hetero)aromatic scaffolds. We will delve into the mechanistic principles, provide field-tested protocols for visible-light photoredox catalysis, and offer practical insights for researchers, scientists, and drug development professionals aiming to leverage this powerful functional group.

The Strategic Value of the Difluoromethoxy Group in Drug Design

The incorporation of fluorine-containing functional groups is a well-established strategy for optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate.[1][4] The -OCF₂H group, in particular, offers a unique blend of physicochemical characteristics that make it a privileged functional group.[1]

  • Metabolic Stability: The strong C-F bonds within the -OCF₂H group are resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase a drug's half-life.[2][5]

  • Lipophilicity Modulation: The -OCF₂H group moderately increases lipophilicity (logP), enhancing membrane permeability and oral absorption.[3][5] Its effect is more nuanced than the highly lipophilic trifluoromethoxy (-OCF₃) group, offering finer control over a molecule's properties.[5]

  • Hydrogen Bond Donor: Unlike the -OCF₃ group, the -OCF₂H moiety possesses an acidic proton, allowing it to act as a weak hydrogen bond donor.[6] This makes it a suitable bioisostere for hydroxyl (-OH) and thiol (-SH) groups, enabling it to maintain or form new, beneficial interactions with biological targets.[5][6][7]

The power of this group is evident in several marketed drugs, including Pantoprazole (a proton-pump inhibitor) and Roflumilast (a PDE4 inhibitor for COPD), where the -OCF₂H group is critical to their efficacy and pharmacokinetic profiles.[1][5][8]

The Paradigm Shift: Late-Stage Functionalization (LSF)

LSF refers to the introduction of functional groups at the final stages of a synthetic sequence. This approach is highly desirable in drug discovery as it allows for the rapid generation of a diverse library of analogues from a common, advanced intermediate.[1][8] This accelerates the exploration of the structure-activity relationship (SAR) without the need for laborious de novo synthesis for each new derivative.[1][8]

However, traditional methods for installing the -OCF₂H group, such as the Williamson ether synthesis with difluorocarbene precursors, often require harsh conditions and have limited functional group tolerance, making them unsuitable for complex, late-stage substrates.[1] The development of radical-mediated C-H functionalization methods has been a breakthrough, providing mild and selective pathways for late-stage difluoromethoxylation.[1][8]

Application Protocol: Photocatalytic C-H Difluoromethoxylation

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions.[1] This strategy has been successfully applied to the direct C-H difluoromethoxylation of a wide range of arenes and heteroarenes, proving amenable to the late-stage functionalization of complex, biologically active molecules.[1][8][9]

Principle and Mechanism

The reaction is initiated by the excitation of a photoredox catalyst (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) with visible light. The excited-state catalyst then engages in a single-electron transfer (SET) with a specialized difluoromethoxylating reagent. This process generates the key difluoromethoxy radical (•OCF₂H), which can then add to an aromatic ring.

The overall catalytic cycle can be visualized as follows:

G cluster_cycle Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) Reagent_rad Reagent• PC_star->Reagent_rad e⁻ transfer PC_ox Oxidized PC⁺ PC_star->PC_ox SET Reagent OCF₂H Reagent⁺ OCF2H_rad •OCF₂H Radical Reagent_rad->OCF2H_rad Fragmentation Intermediate [Ar(H)OCF₂H]• OCF2H_rad->Intermediate + Arene Arene Arene (Ar-H) Product Product (Ar-OCF₂H) Intermediate->Product - H⁺ PC_ox->PC SET PC_ox->Intermediate e⁻ transfer

Caption: Photocatalytic cycle for radical C-H difluoromethoxylation.

Mechanistic Steps: [9]

  • Excitation: The photocatalyst (PC) absorbs a photon, promoting it to an excited state (PC*).

  • Reductive Quenching: The excited PC* reduces the cationic difluoromethoxylating reagent via Single Electron Transfer (SET), generating an oxidized photocatalyst (PC⁺) and a neutral radical intermediate of the reagent.

  • Radical Generation: The reagent's radical intermediate undergoes rapid fragmentation (β-scission) to release the electrophilic •OCF₂H radical.

  • Addition to Arene: The •OCF₂H radical adds to the electron-rich (hetero)arene substrate, forming a resonance-stabilized cyclohexadienyl radical.

  • Oxidation & Deprotonation: The oxidized photocatalyst (PC⁺) abstracts an electron from the cyclohexadienyl radical intermediate. Subsequent deprotonation restores aromaticity and yields the final difluoromethoxylated product, regenerating the ground-state photocatalyst.

Recommended Protocol: Direct C-H Difluoromethoxylation of (Hetero)arenes

This protocol is adapted from the work of Ngai and coworkers, which established the first catalytic, direct intermolecular C-H difluoromethoxylation of (hetero)arenes.[8][9]

Materials:

  • Substrate: (Hetero)arene (1.0 equiv, if solid; 10 equiv, if liquid and used as solvent/reactant)

  • Difluoromethoxylating Reagent: 1-(Difluoromethoxy)-4,6-dichloro-1H-benzo[d][1][8]triazol-3-ium tetrafluoroborate (Reagent 1a ) (1.0-1.5 equiv)[9]

  • Photocatalyst: Ru(bpy)₃(PF₆)₂ (0.5–2 mol%)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), degassed.

  • Light Source: Blue LED lamp (e.g., 40W, λmax = 450 nm) with a cooling fan.

Experimental Workflow:

workflow start Start prep 1. Preparation Combine substrate, reagent, & photocatalyst in a sealed vial under inert atmosphere (N₂ or Ar). start->prep solvent 2. Solvation Add degassed solvent (e.g., MeCN) to achieve desired concentration (e.g., 0.05 M). prep->solvent irradiate 3. Irradiation Place vial ~5 cm from Blue LED lamp. Irradiate for 12-24 h at room temperature with cooling. solvent->irradiate workup 4. Workup Concentrate the reaction mixture in vacuo. irradiate->workup purify 5. Purification Purify the crude residue by flash column chromatography on silica gel. workup->purify analyze 6. Analysis Characterize the product by NMR (¹H, ¹⁹F, ¹³C) and Mass Spectrometry. purify->analyze end End analyze->end

Caption: General workflow for photocatalytic difluoromethoxylation.

Step-by-Step Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the (hetero)arene substrate (0.2 mmol, 1.0 equiv), the difluoromethoxylating reagent 1a (0.3 mmol, 1.5 equiv), and Ru(bpy)₃(PF₆)₂ (0.002 mmol, 1 mol%).

  • Seal the vial with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Using a syringe, add degassed acetonitrile (4.0 mL) to the vial.

  • Place the vial approximately 5 cm from a blue LED lamp and begin irradiation. Use a fan to maintain the reaction temperature at approximately 25 °C.

  • Stir the reaction for 12 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, turn off the light and remove the solvent under reduced pressure.

  • Purify the resulting residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the difluoromethoxylated product(s).

Substrate Scope and Performance

This photocatalytic method demonstrates remarkable functional group tolerance and has been successfully applied to the late-stage functionalization of approved drug molecules.[8][9]

Substrate (Drug Molecule)Product Yield (%)Comments
Febuxostat (Anti-hyperuricemic)55%Functionalization occurs on the electron-rich thiazole ring.[8][9]
Mexiletine (Anti-arrhythmic)68%Tolerates the primary amine functionality (as a salt).[8][9]
Baclofen (Muscle relaxant)41%Demonstrates compatibility with carboxylic acids and chlorides.[8][9]
Efavirenz (Antiretroviral)31%Successful difluoromethoxylation on a complex, multi-ring system.[8][9]

Table 1: Examples of Late-Stage C-H Difluoromethoxylation on Bioactive Molecules. Yields are for the isolated mixture of regioisomers. Data sourced from Ngai, et al.[8][9]

Causality Behind Experimental Choices:

  • Inert Atmosphere: While some reactions may tolerate air, an inert atmosphere is recommended to prevent potential quenching of the excited-state photocatalyst by oxygen, which can lead to lower yields.[8]

  • Degassed Solvent: Removing dissolved oxygen from the solvent serves the same purpose as maintaining an inert atmosphere.

  • Excess Arene: For liquid arenes like benzene or toluene, using them as both reactant and solvent (e.g., 10 equivalents) can significantly improve yields by favoring the desired bimolecular reaction with the •OCF₂H radical.[8]

  • Choice of Reagent: Cationic, redox-active reagents like 1a are crucial. Their electrochemical properties are tuned for efficient SET with the photocatalyst, and the benzotriazole backbone helps ensure selective fragmentation to the •OCF₂H radical.[9]

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Insufficient light penetration, catalyst degradation, or substrate incompatibility.

    • Solution: Ensure the reaction vial is close to the light source. Check the purity of the catalyst and reagents. For electron-deficient arenes, this radical addition may be less favorable; consider alternative methods or increasing catalyst loading.

  • Multiple Regioisomers:

    • Cause: This is an inherent feature of radical C-H functionalization on unactivated arenes. The •OCF₂H radical will add to positions based on steric and electronic factors, often resulting in a mixture of ortho, meta, and para isomers.[8]

    • Solution: This is an advantage in discovery chemistry, as it allows for the simultaneous generation and screening of multiple analogues.[8] If a single isomer is required, separation by preparative HPLC or SFC is necessary.

  • Scalability:

    • Cause: Light penetration decreases significantly in larger, more concentrated reaction vessels.

    • Solution: For scaling up photocatalytic reactions, consider using a continuous flow reactor to ensure uniform irradiation and improve efficiency.[4]

Conclusion and Future Outlook

The development of radical-mediated, photocatalytic methods represents a significant advancement in organofluorine chemistry, transforming the way the valuable difluoromethoxy group is incorporated into molecules. These late-stage functionalization strategies provide an operationally simple, mild, and efficient route to access novel chemical space.[1] As new reagents and catalytic systems continue to be developed, including electrochemical approaches that offer alternative activation methods, the ability to precisely install the -OCF₂H group will further empower medicinal chemists to design the next generation of therapeutics with enhanced properties and efficacy.[4][10][11][12]

References

  • Yedluri, R. & Ngai, M.-Y. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. National Institutes of Health. [Link]

  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247. [Link]

  • Le, C., Chen, W., Browne, D. L., & Ngai, M. Y. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(10), 2933-2938. [Link]

  • Li, Y. (2024). Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. [Link]

  • Loison, A., Hanquet, G., Toulgoat, F., Billard, T., Panossian, A., & Leroux, F. R. (2022). Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H-Bearing N-Heterocycles. European Journal of Organic Chemistry, 2022(45). [Link]

  • Le, C., Chen, W., Browne, D. L., & Ngai, M. Y. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical science, 10(10), 2933-2938. [Link]

  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247. [Link]

  • Lemaire, C., Jeschek, M., & Koenigs, R. M. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Advanced Synthesis & Catalysis, 361(8), 1500-1537. [Link]

  • Lin, D., & Prakash, G. K. S. (2022). Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters, 24(42), 7707-7711. [Link]

  • Pashko, M., Granat, D., Leha, D., Mykhailiuk, P., & Zaporozhets, O. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • An, R., & Zhang, X. (2019). An overview of reductive trifluoromethylation reactions using electrophilic ‘+CF3’ reagents. Organic & Biomolecular Chemistry, 17(4), 650-668. [Link]

  • Ma, S., Zhang, W., & Xu, K. (2023). Electrochemical Late-Stage Functionalization. Chemical Reviews, 123(20), 12343-12404. [Link]

  • Sap, J. B. I., Meyer, C. F., Wolstenhulme, J. R., Stenhagen, I. S., & Gouverneur, V. (2021). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry–A European Journal, 27(42), 10731-10740. [Link]

  • Ma, S., Zhang, W., & Xu, K. (2023). Electrochemical Late-Stage Functionalization. Chemical reviews, 123(20), 12343-12404. [Link]

  • Introduction of Difluoromethyl Through Radical Pathways. ResearchGate. [Link]

  • Ni, C., & Hu, J. (2016). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 1(1), 0003. [Link]

  • Postigo, A. (2018). Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link]

  • Fluorinated Building Blocks: Enhancing Drug Discovery. Acme Bioscience. [Link]

  • Rong, J., Deng, L., & Tan, P. (2019). Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis. Asian Journal of Organic Chemistry, 8(12), 2126-2139. [Link]

  • Luan, S., Castanheiro, T., & Poisson, T. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters, 25(10), 1694-1699. [Link]

  • Beierle, J. M., Lu, G., & Baran, P. S. (2016). Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group. The Journal of Organic Chemistry, 81(13), 5803-5813. [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 1-3. [Link]

  • Lin, D., & Prakash, G. K. S. (2022). Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic letters, 24(42), 7707-7711. [Link]

Sources

Method

Application Note and Protocol for the Scaled-Up Synthesis of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene

Abstract This document provides a comprehensive guide for the scaled-up synthesis of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene, a valuable fluorinated building block in pharmaceutical and agrochemical research. The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene, a valuable fluorinated building block in pharmaceutical and agrochemical research. The synthesis is predicated on the O-difluoromethylation of 2-fluoro-6-methylphenol. This application note details a robust and scalable protocol, including in-depth experimental procedures, safety considerations, purification methods, and analytical characterization. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction

The incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethoxy group (-OCF2H), in particular, has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for other functionalities.[2][3] The target molecule, 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene, possesses a unique substitution pattern that makes it an attractive intermediate for the synthesis of complex bioactive compounds. This guide provides a detailed protocol for its synthesis on a larger scale, focusing on a practical and efficient methodology.

The selected synthetic strategy involves the difluoromethylation of commercially available 2-fluoro-6-methylphenol. Among the various methods for difluoromethylation of phenols[3][4][5], the use of sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene precursor offers a balance of reactivity, scalability, and operational simplicity.[3]

Reaction Scheme

The synthesis of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is achieved via the O-difluoromethylation of 2-fluoro-6-methylphenol as depicted below:

Reactants

  • 2-Fluoro-6-methylphenol

  • Sodium 2-chloro-2,2-difluoroacetate

  • Cesium Carbonate

  • N,N-Dimethylformamide (DMF)

  • Water

Product

  • 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene

Methodological & Application Insights

The choice of sodium 2-chloro-2,2-difluoroacetate as the difluorocarbene source is based on its commercial availability, stability, and ease of handling compared to gaseous reagents like fluoroform or more expensive alternatives.[3][5] Cesium carbonate is employed as the base to facilitate the deprotonation of the phenol, a common practice in such reactions.[3] The reaction is performed in a polar aprotic solvent, N,N-Dimethylformamide (DMF), to ensure the solubility of the reactants and to facilitate the reaction at an elevated temperature. The addition of a small amount of water has been shown to be beneficial in similar systems.[3]

This protocol is designed to be scalable, with careful consideration given to reaction concentration, temperature control, and purification methods suitable for larger quantities.

Experimental Protocol

Materials and Equipment
  • 2-Fluoro-6-methylphenol (≥98% purity)

  • Sodium 2-chloro-2,2-difluoroacetate (≥97% purity)

  • Cesium Carbonate (Cs2CO3, ≥99% purity)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl ether (or MTBE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe

  • Heating mantle with a stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum pump

Synthesis Procedure
  • Reaction Setup: In a clean and dry 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a temperature probe, add 2-fluoro-6-methylphenol (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF (5 mL per mmol of the starting phenol).

  • Degassing: Seal the flask and degas the mixture by bubbling nitrogen through the solution for 30 minutes while stirring.

  • Addition of Water: Add deionized water (0.1 mL per mmol of the starting phenol) to the reaction mixture.

  • Addition of Difluorocarbene Precursor: Under a positive pressure of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (2.8 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (or MTBE) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a colorless oil.

Data Presentation

ParameterValue
Starting Material2-Fluoro-6-methylphenol
Scale50 mmol
Equivalents of Reagents1.5 eq Cs2CO3, 2.8 eq Sodium 2-chloro-2,2-difluoroacetate
SolventAnhydrous DMF
Reaction Temperature120 °C
Reaction Time12-16 hours
Expected Yield70-85%
Purity (post-purification)>98% (by GC)

Characterization Data

The structure and purity of the synthesized 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene should be confirmed by spectroscopic methods.

  • ¹H NMR: Aromatic protons in the range of 6.8-7.2 ppm. A triplet for the -OCF₂H proton around 6.5-7.0 ppm with a characteristic J-coupling to fluorine. A singlet for the methyl group around 2.2-2.4 ppm.

  • ¹⁹F NMR: A doublet for the -OCF₂H group and a singlet or multiplet for the aromatic fluorine.

  • ¹³C NMR: Signals for the aromatic carbons, the methyl carbon, and a triplet for the carbon of the difluoromethoxy group.

  • Mass Spec (GC-MS): A molecular ion peak corresponding to the molecular weight of the product (C₈H₇F₃O).

Safety and Hazard Analysis

  • 2-Fluoro-6-methylphenol: Irritant. Avoid contact with skin and eyes.

  • Sodium 2-chloro-2,2-difluoroacetate: Irritant. Handle with care.

  • Cesium Carbonate: Irritant.

  • N,N-Dimethylformamide (DMF): A known reproductive toxin. Handle in a well-ventilated fume hood.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reaction is heated to a high temperature; ensure proper temperature control to avoid overheating.

Experimental Workflow Visualization

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis charge_reactants Charge Flask: - 2-Fluoro-6-methylphenol - Cs2CO3 - Anhydrous DMF degas Degas with Nitrogen charge_reactants->degas add_water Add Deionized Water degas->add_water add_reagent Add Sodium 2-chloro- 2,2-difluoroacetate add_water->add_reagent heat Heat to 120°C (12-16 hours) add_reagent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete dilute Dilute with Et2O/MTBE & Water cool->dilute extract Liquid-Liquid Extraction dilute->extract wash Wash Organic Layer extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Vacuum Distillation or Column Chromatography dry_concentrate->purify characterize Characterization: NMR, GC-MS purify->characterize

Caption: Experimental workflow for the synthesis and purification of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene.

References

  • Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490-2494.
  • ACS Publications. (n.d.). Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. Inorganic Chemistry.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Zhang, W., et al. (2020). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 61(27), 152079.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.).
  • Zaragoza, F. (2025, June 24).
  • Sandford, G. (n.d.).
  • European Patent Office. (1992, April 29).
  • Tota, A., et al. (2019).
  • Pashko, M. O., & Yagupolskii, Y. L. (2026, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Prakash, G. K. S., et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8844–8850.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene.
  • Organic Syntheses. (2024, October 5).
  • ResearchGate. (n.d.). Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac‐Ir(III)(ppy)3 and the proposed mechanism.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Ngai, M.-Y., et al. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methylphenol. PubChem.
  • MDPI. (2019, December 6).
  • Arkat USA. (2022, October 12).
  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
  • Organic Syntheses. (1933). Fluorobenzene.
  • BenchChem. (2025, December). Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • European Patent Office. (1991, April 17).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Difluorocarbene Generation

Welcome to the technical support center for difluorocarbene chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing reaction temperatures fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for difluorocarbene chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing reaction temperatures for the efficient and selective generation of difluorocarbene (:CF2). Below, you will find a series of frequently asked questions and troubleshooting guides structured to address specific challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

FAQ 1: Why is reaction temperature a critical parameter in difluorocarbene generation?

Reaction temperature is a pivotal parameter because it directly influences the rate of difluorocarbene formation, its subsequent reactivity, and the stability of both the carbene and the desired products. Many precursors require thermal energy to decompose and release :CF2. However, excessive heat can lead to undesirable side reactions, such as the dimerization of difluorocarbene to form tetrafluoroethylene (TFE), or decomposition of thermally sensitive products.[1][2] Conversely, a temperature that is too low may result in sluggish or incomplete reactions.[3]

The choice of temperature is intrinsically linked to the precursor used. For instance, methods involving sodium chlorodifluoroacetate (ClCF2COONa) often require high temperatures (e.g., 190 °C in refluxing diglyme), while modern reagents like (trifluoromethyl)trimethylsilane (TMSCF3) can be activated under much milder conditions.[1][4]

FAQ 2: How does the choice of difluorocarbene precursor affect the optimal reaction temperature?

The optimal temperature is highly dependent on the activation mechanism of the chosen precursor. Different precursors have varying thermal stabilities and require different conditions to efficiently generate difluorocarbene.

Other precursors, such as diethyl bromodifluoromethylphosphonate, can generate difluorocarbene under basic hydrolysis at temperatures from -78 °C to room temperature, offering a milder alternative. The thermal decomposition of sodium bromodifluoroacetate is also known to occur at lower temperatures compared to its chloro-analogue.[4]

FAQ 3: My reaction is sluggish or not proceeding to completion. Should I just increase the temperature?

While increasing the temperature can sometimes drive a slow reaction to completion, it should be done cautiously. An indiscriminate increase in temperature can lead to several issues:

  • Product Decomposition: Many organic molecules, particularly complex ones found in drug development, are thermally labile. The desired difluorocyclopropanated product, for instance, might decompose at elevated temperatures.[6]

  • Side Reactions: Higher temperatures can promote undesired pathways, such as polymerization or the formation of perfluoroalkene side products from the oligomerization of :CF2.[8]

Before increasing the temperature, consider other factors that might be affecting the reaction rate, such as catalyst activity, solvent effects, or the concentration of reactants. A systematic approach, as outlined in the troubleshooting guide below, is recommended.

FAQ 4: I am observing significant formation of tetrafluoroethylene (TFE). How is this related to temperature?

Tetrafluoroethylene (TFE) is formed by the dimerization of difluorocarbene. While the generation of TFE from TMSCF3 has been developed as a useful synthetic tool, its formation is often an undesired side reaction in difluorocyclopropanation.[1][9] The rate of this dimerization is temperature-dependent. While the generation of TFE from TMSCF3/NaI has been reported to not be overly sensitive to temperature, controlling the concentration of difluorocarbene at any given moment is key.[9] High local concentrations of :CF2, which can be exacerbated by rapid generation at higher temperatures, can favor dimerization.

To mitigate TFE formation, consider the following:

  • Optimizing the temperature: A lower temperature that still allows for a reasonable rate of reaction with the substrate can disfavor the bimolecular dimerization process.

II. Troubleshooting Guides

Guide 1: Low or No Product Yield

Problem: The reaction shows low conversion of the starting material, or no desired product is formed.

Systematic Troubleshooting Workflow

Low_Yield_Troubleshooting Start Low/No Product Yield Check_Temp Is the reaction temperature appropriate for the precursor/initiator system? Start->Check_Temp Temp_Too_Low Hypothesis: Temperature is too low for efficient :CF2 generation. Check_Temp->Temp_Too_Low No Check_Other Are other parameters (reagents, solvent, atmosphere) correct? Check_Temp->Check_Other Yes Increase_Temp Action: Incrementally increase temperature (e.g., by 10 °C) and monitor reaction progress. Temp_Too_Low->Increase_Temp Resolved Problem Resolved Increase_Temp->Resolved Other_Issue Hypothesis: Issue is not temperature-related. Check_Other->Other_Issue No Check_Other->Resolved Yes Troubleshoot_Other Action: Verify reagent purity, solvent dryness, and inert atmosphere. Other_Issue->Troubleshoot_Other Troubleshoot_Other->Resolved

Caption: Workflow for troubleshooting low product yield.

Detailed Causality and Actions
  • Verify Temperature Appropriateness: Cross-reference your reaction temperature with established protocols for your specific difluorocarbene precursor and initiator system. Reactions involving NaI with TMSCF3 often require heating to 65-110 °C, whereas TBAT can initiate the reaction at or below room temperature.[1][5][6]

  • Incremental Temperature Increase: If the temperature is suspected to be too low, increase it in small increments (e.g., 10-20 °C). Monitor the reaction by TLC or NMR at each new temperature to assess for product formation and the appearance of byproducts. For some substrates, a higher thermal activation barrier must be overcome for the [2+1] cycloaddition to occur.

  • Check for Reagent Decomposition: Ensure that your precursor or initiator has not degraded. For instance, some fluoride sources can be hygroscopic.

  • Consider Solvent Effects: The choice of solvent can influence the reaction rate. THF is a common and effective solvent for many difluorocarbene reactions.[6] Switching to a higher-boiling solvent like dioxane or diglyme may be necessary for precursors that require very high temperatures.[4]

Guide 2: Formation of Multiple Byproducts

Problem: The reaction mixture is complex, with significant formation of undesired products alongside, or instead of, the target molecule.

Decision Pathway for Byproduct Analysis

Byproduct_Troubleshooting Start Multiple Byproducts Observed Identify_Byproducts Characterize byproducts (e.g., via NMR, MS). Start->Identify_Byproducts Is_TFE Is TFE or its oligomers present? Identify_Byproducts->Is_TFE Is_Decomp Is starting material or product decomposition observed? Is_TFE->Is_Decomp No Lower_Temp Action: Lower reaction temperature. Use slow addition protocol. Is_TFE->Lower_Temp Yes Reassess_Temp Action: Lower reaction temperature. Check thermal stability of substrates. Is_Decomp->Reassess_Temp Yes Other_Byproduct Other byproducts Is_Decomp->Other_Byproduct No Resolved Problem Mitigated Lower_Temp->Resolved Reassess_Temp->Resolved Investigate_Mechanism Action: Re-evaluate reaction mechanism and potential side reactions. Other_Byproduct->Investigate_Mechanism Investigate_Mechanism->Resolved

Caption: Decision pathway for addressing byproduct formation.

Detailed Causality and Actions
  • High Temperature Decomposition: If byproducts are consistent with the degradation of your starting material or product, the reaction temperature is likely too high. Reactions with thermally unstable products, such as certain difluorocyclopropenes, may require lower temperatures (e.g., 80 °C instead of 110 °C) to avoid decomposition.[6]

  • :CF2 Dimerization/Oligomerization: The presence of perfluoroalkenes in your ¹⁹F NMR spectrum is a strong indicator that the concentration of difluorocarbene is too high, promoting side reactions.[8] This is often a result of too rapid generation at elevated temperatures.

    • Action: Lower the reaction temperature to slow the rate of :CF2 generation.

  • Reaction with Solvent: At high temperatures, difluorocarbene can potentially react with certain solvents. Ensure your chosen solvent is stable under the reaction conditions.

III. Data and Protocols

Table 1: Recommended Temperature Ranges for Common Difluorocarbene Precursors
PrecursorInitiator / ConditionsTypical Temperature RangeNotes
TMSCF₃ TBAT (catalytic)-50 °C to Room TemperatureExcellent for thermally sensitive substrates.[1]
TMSCF₃ NaI (catalytic/stoichiometric)65 °C to 110 °CEffective for less reactive alkenes and alkynes.[5][6]
CHF₃ (Fluoroform) KOH, two-phase systemRoom Temperature to 50 °CA cost-effective but gaseous reagent.
BrCF₂P(O)(OEt)₂ Basic hydrolysis (e.g., KOH)-78 °C to Room TemperatureMild conditions, high efficiency.
ClCF₂COONa Thermal decomposition~190 °C (in Diglyme)A classical method requiring high temperatures.[4]
BrCF₂COONa Thermal decompositionLower than ClCF₂COONaMore reactive and stable at room temperature than the chloro-analogue.[4]
Experimental Protocol: Temperature Screening for Difluorocyclopropanation using TMSCF₃/NaI

This protocol outlines a general procedure for optimizing the reaction temperature for the difluorocyclopropanation of an alkene.

  • Setup: To a series of oven-dried reaction vials equipped with stir bars, add the alkene (1.0 equiv) and sodium iodide (NaI, 0.2 equiv).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., Argon or Nitrogen).

  • Solvent and Reagent Addition: Add anhydrous THF as the solvent, followed by TMSCF₃ (2.0 equiv).

  • Temperature Gradient: Place each vial in a separate well of a temperature-controlled heating block. Set the temperatures for each vial across a range, for example: 60 °C, 70 °C, 80 °C, 90 °C, and 100 °C.

  • Reaction Monitoring: Allow the reactions to stir for a set period (e.g., 2-4 hours). After this time, cool the reactions to room temperature.

  • Analysis: Take an aliquot from each reaction vial and analyze by a suitable method (e.g., ¹⁹F NMR, GC-MS) to determine the conversion to product and the formation of any byproducts.

  • Optimization: Based on the results, select the temperature that provides the best balance of reaction rate and selectivity. If significant byproduct formation is observed at all temperatures, consider lowering the concentration or using a slow-addition technique.

References
  • West, T. H., Johnston, C. P., Leach, A. G., & Lloyd-Jones, G. C. (2023). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. The Journal of Organic Chemistry. [Link]

  • Hu, J. (2018). The Development of New Reagents and Reactions for Synthetic Organofluorine Chemistry by Understanding the Unique Fluorine Effects. Wiley-VCH. [Link]

  • Mays, J. (2011). Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. Defense Technical Information Center. [Link]

  • Li, L., Ni, C., Xie, Q., Hu, M., Wang, F., & Hu, J. (2017). TMSCF3 as a Convenient Source of CF2=CF2 for Pentafluoroethylation, (Aryloxy)tetrafluoroethylation. Angewandte Chemie International Edition. [Link]

  • Thomoson, C. S., & Dolbier, W. R. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8904–8908. [Link]

  • Wang, J. (2021). Atom Recombination of Difluorocarbene Enables 3-Fluorinated Oxindoles from 2-Aminoarylketones. CCS Chemistry. [Link]

  • Leadbeater, N. (2011). Difluorocarbene: We're bringing it back. New Reactions Blog. [Link]

  • Ponomarenko, M. V., Borysenko, D. V., Mykhailiuk, P. K., & Komarov, I. V. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–273. [Link]

  • Shen, X. (2024). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. Organic Letters. [Link]

  • Dolbier, W. R. (2010). Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to that of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). ResearchGate. [Link]

  • Wang, J. (2015). Cross-Coupling between Difluorocarbene and Carbene-Derived Intermediates Generated from Diazocompounds for the Synthesis of gem-Difluoroolefins. Organic Letters. [Link]

  • Prakash, G. K. S., & Olah, G. A. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(31), 7153–7157. [Link]

  • Xiao, J. (2021). Transition-metal difluorocarbene complexes. Chemical Communications. [Link]

  • Gouverneur, V. (2023). [18F]Difluorocarbene for Positron Emission Tomography. ResearchGate. [Link]

  • Wang, J. (2019). Oxidation of difluorocarbene and subsequent trifluoromethoxylation. Nature Communications. [Link]

  • Lipshutz, B. H. (2024). Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. Organic Chemistry Portal. [Link]

  • Pentelute, B. L. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. [Link]

  • Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. [Link]

  • Yang, Q. (2024). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications. [Link]

  • Hu, J. (2011). A new and convenient difluoromethylation of phenols using chlorodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry. [Link]

  • Hu, J. (2019). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters. [Link]

  • Zafrani, A. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹⁹F NMR Chemical Shifts of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. C...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. Consequently, the precise characterization of these fluorinated compounds is paramount. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity and the wide dispersion of chemical shifts, which provides exquisite sensitivity to the local electronic environment of the fluorine nucleus.[1][2][3]

This guide provides a comprehensive analysis of the expected ¹⁹F NMR spectrum of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene, a molecule with two distinct fluorine environments. In the absence of direct experimental data in the public domain, this guide will leverage predictive models based on empirical data from structurally analogous compounds and fundamental principles of NMR spectroscopy. We will also present a comparative analysis with known compounds and a detailed experimental protocol for acquiring high-fidelity ¹⁹F NMR spectra.

Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants

The structure of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene presents two distinct fluorine environments: the difluoromethoxy group (-OCF₂H) and the fluorine atom directly attached to the aromatic ring.

Figure 1: Structure of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene.

Based on data from analogous compounds and established substituent effects, we can predict the approximate chemical shifts and key coupling constants.

Fluorine EnvironmentPredicted Chemical Shift (δ, ppm) vs. CFCl₃Expected MultiplicityKey Coupling Constants (J, Hz)
-OF ₂H-72 to -75Doublet of Doublets of Doublets (ddd)²JHF ≈ 50-60 Hz⁴JFF ≈ 10-15 Hz⁵JHF ≈ 1-3 Hz (to CH₃)
Ar-F -115 to -120Doublet of Triplets (dt) or complex multiplet⁴JFF ≈ 10-15 Hz³JHF ≈ 8-10 Hz (to H4)⁴JHH ≈ 2-3 Hz (to H6)

Rationale for Predictions:

  • Difluoromethoxy Group (-OCF₂H): The chemical shift of difluoromethyl groups is influenced by the electronegativity of the attached atom. In analogous aromatic difluoromethoxy compounds, the ¹⁹F chemical shift is typically observed in the range of -72 to -75 ppm.[4] The primary splitting pattern will be a large doublet due to the two-bond coupling with the geminal proton (²JHF). This doublet will be further split by the aromatic fluorine (⁴JFF) and potentially by the protons of the methyl group (⁵JHF) into a doublet of doublets of doublets.

  • Aromatic Fluorine (Ar-F): The chemical shift of a fluorine atom on a benzene ring is highly sensitive to the electronic effects of the other substituents. The electron-donating methyl group and the electron-withdrawing difluoromethoxy group will influence the final chemical shift. For fluorobenzenes with various substituents, the chemical shifts can vary significantly.[1][5] The predicted range of -115 to -120 ppm is based on the combined electronic effects of the ortho-difluoromethoxy and meta-methyl groups. The multiplicity will be complex, primarily a doublet due to coupling with the difluoromethoxy fluorines (⁴JFF), which is further split into a triplet by coupling to the two neighboring aromatic protons (H4 and H6).

G F_OCF2H F (OCF2H) H_OCF2H H (OCF2H) F_OCF2H->H_OCF2H ²JHF F_Ar F (Aromatic) F_OCF2H->F_Ar ⁴JFF CH3 H (CH3) F_OCF2H->CH3 ⁵JHF H4 H4 F_Ar->H4 ³JHF H6 H6 F_Ar->H6 ⁴JHF

Figure 2: Predicted spin-spin coupling network for 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, it is instructive to compare them with the experimentally determined ¹⁹F NMR chemical shifts of structurally similar molecules.

CompoundStructureFluorine EnvironmentExperimental Chemical Shift (δ, ppm) vs. CFCl₃Reference
1-(Difluoromethoxy)-4-methylbenzeneOCF₂H on benzene with para-CH₃-OF ₂H-73.39[4]
1-(Difluoromethoxy)-2-fluorobenzeneOCF₂H on benzene with ortho-F-OF ₂H-72.29[4]
Ar-F -115.11[4]
FluorobenzeneF on benzeneAr-F -113.15
1-Bromo-3,4,5-trifluorobenzeneF at C4 (para to Br)Ar-F Varies[1]

This comparison reveals that the predicted chemical shift for the -OCF₂H group in our target molecule aligns well with the experimental values of related compounds.[4] The presence of an additional fluorine and a methyl group on the ring is expected to cause only a minor deviation. Similarly, the predicted chemical shift for the aromatic fluorine is within the expected range for a substituted fluorobenzene.[4]

Experimental Protocol for ¹⁹F NMR Acquisition

For researchers who synthesize or acquire 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene, the following protocol outlines the steps to obtain a high-quality ¹⁹F NMR spectrum. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and is free of fluorine-containing impurities. Chloroform-d (CDCl₃) or acetone-d₆ are common choices.

  • Concentration: Prepare a solution with a concentration of approximately 0.1 M.[2] This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Reference Standard: While modern NMR instruments can reference the spectrum internally, an internal standard can be used for very precise measurements. A common, though less used now, standard is CFCl₃ (0 ppm). Alternatively, a known compound with a sharp signal far from the expected signals, such as hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm), can be added.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz for ¹H) is recommended for better resolution and sensitivity.

  • Probe: A multinuclear probe tuned to the ¹⁹F frequency is required.

  • Pulse Sequence: A standard one-pulse sequence is usually sufficient.

  • Acquisition Parameters:

    • Pulse Angle: A 90° pulse angle maximizes the signal for a single scan.[2]

    • Acquisition Time (AT): Set to at least 1.64 seconds to ensure proper digitization of the signal.[2]

    • Recycle Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei to allow for full relaxation and ensure accurate integration. A typical starting value is 2-5 seconds.

    • Number of Scans (NS): A minimum of 16 scans is recommended to improve the signal-to-noise ratio.[2]

  • Decoupling: For a standard ¹⁹F spectrum, proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings. However, to observe the couplings described above, a non-decoupled spectrum should be acquired.

3. Data Processing:

  • Apodization: Apply an exponential multiplication with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.[2]

  • Fourier Transform: Perform a Fourier transform to convert the time-domain signal (FID) to the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to CFCl₃ at 0 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent (0.1 M) add_ref Add Internal Reference (Optional) dissolve->add_ref setup Set Up Spectrometer (Tune Probe to ¹⁹F) add_ref->setup params Set Acquisition Parameters (90° pulse, AT > 1.6s, D1 > 5*T1) setup->params acquire Acquire Data (NS ≥ 16) params->acquire apod Apply Apodization (LB = 1-2 Hz) acquire->apod ft Fourier Transform apod->ft correct Phase and Baseline Correction ft->correct ref Reference Spectrum correct->ref

Figure 3: Experimental workflow for acquiring a ¹⁹F NMR spectrum.

Factors Influencing ¹⁹F NMR Chemical Shifts

The chemical shift of a fluorine nucleus is primarily governed by the local electron density around it.[6] Electron-withdrawing groups decrease the electron density (deshielding), causing a downfield shift to higher ppm values. Conversely, electron-donating groups increase the electron density (shielding), resulting in an upfield shift to lower ppm values.[6]

In 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene:

  • The Difluoromethoxy Group (-OCF₂H): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine and oxygen atoms. This effect significantly influences the electron distribution in the aromatic ring.

  • The Aromatic Fluorine (Ar-F): Its chemical shift is a net result of the electronic effects of the other substituents. The ortho-difluoromethoxy group is electron-withdrawing, which would tend to shift the Ar-F signal downfield. The meta-methyl group is weakly electron-donating, which would cause a slight upfield shift. The interplay of these inductive and resonance effects determines the final chemical shift.

  • Through-Space Effects: In addition to electronic effects transmitted through bonds, through-space interactions can also influence chemical shifts, particularly for atoms in close proximity, such as the ortho-disposed fluorine and difluoromethoxy groups.

Conclusion

This guide provides a robust framework for understanding and predicting the ¹⁹F NMR spectrum of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene. By leveraging data from analogous compounds and fundamental NMR principles, we have predicted the chemical shifts and coupling patterns for the two distinct fluorine environments in the molecule. The comparative analysis with known compounds lends strong support to these predictions. Furthermore, the detailed experimental protocol provided will enable researchers to acquire high-quality, reproducible ¹⁹F NMR data for this and similar fluorinated molecules. A thorough understanding of the factors influencing ¹⁹F NMR chemical shifts is crucial for the accurate structural elucidation of novel fluorinated compounds, which continue to play a vital role in the advancement of science and technology.

References

  • Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. (n.d.). Google AI.
  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). Google AI.
  • Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. (n.d.). Google AI.
  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020, May 25). NIH.
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Comparative

A Senior Application Scientist's Guide to ¹H NMR Characterization of Difluoromethoxy Protons

The difluoromethoxy (OCF₂H) group has become a valuable substituent in modern medicinal chemistry. Its unique electronic properties can enhance metabolic stability, modulate lipophilicity, and improve the binding affinit...

Author: BenchChem Technical Support Team. Date: February 2026

The difluoromethoxy (OCF₂H) group has become a valuable substituent in modern medicinal chemistry. Its unique electronic properties can enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates. For researchers developing these next-generation therapeutics, accurately characterizing molecules containing the OCF₂H moiety is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct, non-invasive window into the chemical environment of the difluoromethoxy proton, offering crucial structural information.

This guide provides an in-depth comparison of the ¹H NMR signature of the OCF₂H proton in various chemical contexts, supported by experimental data. We will explore the fundamental principles governing its NMR signal, present a detailed protocol for acquiring high-quality data, and discuss key interpretation points for researchers, scientists, and drug development professionals.

The Unique ¹H NMR Signature of the Difluoromethoxy Proton

The proton of the OCF₂H group exhibits a highly characteristic signal in a ¹H NMR spectrum, defined by two key parameters: its chemical shift (δ) and its coupling to the adjacent fluorine atoms.

  • Chemical Shift (δ): The OCF₂H proton is directly attached to a carbon bearing two highly electronegative fluorine atoms and an oxygen atom. This strong deshielding environment places its resonance in a distinct, downfield region of the spectrum, typically between δ 6.5 and 7.3 ppm . This is significantly downfield from common aliphatic or even many vinylic protons, making it a readily identifiable feature.[1][2][3][4][5][6]

  • Spin-Spin Coupling: The most unambiguous feature of the OCF₂H proton is its coupling to the two equivalent ¹⁹F nuclei. Since ¹⁹F has a nuclear spin (I) of ½, it couples to the neighboring proton. According to the n+1 rule, the two equivalent fluorine nuclei split the proton signal into a triplet (t) . This is due to the geminal (two-bond) H-F coupling, denoted as ²JHF. The magnitude of this coupling constant is typically large, ranging from 71 to 75 Hz .[1][7]

The combination of a downfield chemical shift and a large triplet splitting pattern creates a unique spectral fingerprint that is often isolated from other signals, simplifying structural confirmation.

Diagram 1: Origin of the Triplet Signal
This diagram illustrates how the single proton signal of the OCF₂H group is split into a 1:2:1 triplet by coupling to the two adjacent fluorine nuclei.
Comparative Analysis: The Influence of Molecular Environment

The precise chemical shift of the difluoromethoxy proton is highly sensitive to its electronic surroundings.[8][9] This sensitivity can be exploited to gain further structural insights. Below, we compare its ¹H NMR characteristics when attached to different chemical moieties, with representative data summarized in Table 1.

1. Aromatic vs. Aliphatic Difluoromethoxy Groups:

  • Aryl-OCF₂H: When attached to an aromatic ring, the OCF₂H proton resonance is influenced by the ring's electronic properties. Electron-withdrawing groups (EWGs) on the ring, such as a nitrile (-CN) or ester (-COOR), will deshield the proton, shifting its signal further downfield. For example, the OCF₂H proton in 4-(difluoromethoxy)benzonitrile appears at δ 6.61 ppm.[1]

  • Alkyl-OCF₂H: While less common, if the OCF₂H group were attached to a simple alkyl chain, the proton would be expected to appear slightly more upfield compared to its aromatic counterparts, due to the absence of the deshielding aromatic ring current.

2. Impact of Aromatic Substituents:

The electronic nature of substituents on an aromatic ring directly modulates the electron density around the OCF₂H proton, causing predictable shifts in its resonance.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN pull electron density away from the ring and, by extension, from the OCF₂H group. This deshielding effect results in a downfield shift (higher ppm value) of the OCF₂H proton signal. For instance, the proton in methyl 4-(difluoromethoxy)benzoate is observed at δ 6.59 ppm.[1]

  • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -NH₂ donate electron density to the ring, increasing the shielding of the OCF₂H proton. This would cause an upfield shift (lower ppm value) compared to an unsubstituted or EWG-substituted ring.

Table 1: Comparison of ¹H NMR Data for Representative OCF₂H-Containing Compounds

Compound StructureSubstituent TypeChemical Shift (δ, ppm)Coupling Constant (²JHF, Hz)Reference
4-(difluoromethoxy)benzonitrile Aromatic, EWG (-CN)6.6172.4[1]
Methyl 4-(difluoromethoxy)benzoate Aromatic, EWG (-COOCH₃)6.5973.2[1]
Difluoromethyl 4-methoxybenzoate Aromatic, EDG (-OCH₃)7.2871.4[1]

Note: Data was acquired in CDCl₃. Chemical shifts can be influenced by the choice of solvent.[10][11][12]

A Validated Protocol for Acquiring High-Quality ¹H NMR Spectra

Adhering to a robust experimental protocol is critical for obtaining clean, interpretable, and reproducible NMR data. The following step-by-step methodology is designed to ensure high-quality results for OCF₂H-containing compounds.

Diagram 2: Experimental Workflow

NMR_Workflow Prep 1. Sample Preparation - Choose deuterated solvent - Prepare ~5-10 mg/mL solution - Filter into NMR tube Acq 2. Data Acquisition - Insert sample & lock - Shim for homogeneity - Set acquisition parameters - Acquire spectrum Prep->Acq Load Sample Proc 3. Data Processing - Fourier Transform - Phase correction - Baseline correction Acq->Proc Raw FID Data Anal 4. Analysis & Interpretation - Calibrate spectrum (TMS) - Identify OCF₂H triplet - Measure δ and J-coupling - Integrate signals Proc->Anal Processed Spectrum

Workflow for OCF₂H proton NMR characterization.

Step 1: Sample Preparation

  • Solvent Selection: Choose a high-purity deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice due to its versatility.[12] For compounds with different solubility profiles, acetone-d₆, DMSO-d₆, or methanol-d₄ can be used. Be aware that solvent choice can slightly alter chemical shifts.[10][11][13]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of your compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Ensure the sample is fully dissolved. Vortexing or gentle sonication can be used if necessary.

  • Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

  • Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference standard.[6]

Step 2: Instrument Setup and Data Acquisition

  • Spectrometer: This protocol is suitable for NMR spectrometers operating at 300 MHz and above. Higher field strengths will provide better signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for sharp, well-resolved peaks.

  • Standard Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Spectral Width: A standard spectral width for ¹H NMR (e.g., -2 to 12 ppm) will comfortably contain the OCF₂H signal.

    • Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are typically adequate. For more dilute samples, increase the number of scans (e.g., 64, 128, or more) to improve the signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For accurate integration (quantitative analysis), a longer delay (e.g., 5 times the longest T₁ relaxation time) is required.

Step 3: Data Processing and Analysis

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode. Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

  • Peak Picking and Interpretation:

    • Identify the characteristic triplet signal in the δ 6.5-7.3 ppm region.

    • Measure the chemical shift (δ) from the center of the triplet.

    • Calculate the coupling constant (J) by measuring the distance in Hertz (Hz) between the outer lines of the triplet and dividing by two, or simply the distance between adjacent lines. Verify that this value is in the expected 71-75 Hz range.

    • Integrate the area under the triplet. This integral value should correspond to one proton relative to other signals in the spectrum.[6]

By following this comprehensive guide, researchers can confidently acquire, interpret, and compare ¹H NMR data for difluoromethoxy-containing compounds, ensuring the structural integrity of these vital molecules in the drug discovery pipeline.

References

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Validation

A Senior Application Scientist's Guide to HPLC Analysis of Fluorinated Aromatic Intermediates

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of fluorinated aromatic intermediates is a critical step in ensuring the quality, safety, and efficacy of pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of fluorinated aromatic intermediates is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, have made these intermediates ubiquitous in modern drug discovery. However, these same properties can present significant analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of fluorinated aromatic intermediates, offering field-proven insights and supporting experimental data to aid in method development and optimization.

The Critical Role and Unique Challenges of Analyzing Fluorinated Aromatic Intermediates

Fluorine's high electronegativity and small size dramatically influence the electronic and lipophilic character of aromatic molecules. This can lead to altered retention behaviors, peak tailing, and co-elution with structurally similar impurities when using traditional reversed-phase HPLC methods. Selecting the appropriate stationary phase, mobile phase, and detection technique is paramount to achieving robust and reliable separations. This guide will navigate these complexities, comparing established methodologies and exploring advanced techniques to overcome common analytical hurdles.

Strategic Method Development: A Comparative Analysis

A successful HPLC method for fluorinated aromatic intermediates hinges on a systematic approach to selecting the column, mobile phase, and detector. The following sections provide a comparative overview of the most critical parameters.

Choosing the Right Column: Beyond C18

While C8 and C18 columns are the workhorses of reversed-phase HPLC, their selectivity may be insufficient for resolving complex mixtures of fluorinated aromatics.[1] Fluorinated stationary phases offer an alternative and often complementary separation mechanism.[2][3]

Table 1: Comparison of HPLC Column Chemistries for Fluorinated Aromatic Intermediates

Stationary PhasePrimary Interaction Mechanism(s)Advantages for Fluorinated AromaticsDisadvantages
C18 (ODS) Hydrophobic interactionsWell-characterized, widely available, good for general-purpose separations.May show poor selectivity for positional isomers and highly fluorinated compounds.
C8 Hydrophobic interactions (less retentive than C18)Useful for highly retained compounds that elute too slowly on C18.Similar selectivity limitations to C18 for fluorinated isomers.
Phenyl π-π interactions, hydrophobic interactionsEnhanced selectivity for aromatic and unsaturated compounds due to interactions with the phenyl ring.[4]Can have different selectivity based on the type of phenyl phase (e.g., hexyl-phenyl).
Pentafluorophenyl (PFP) Dipole-dipole, π-π, hydrophobic, and ion-exchange interactions[5]Excellent selectivity for halogenated compounds, positional isomers, and aromatic compounds.[2][3] Can provide orthogonal selectivity to C18.[5]Retention mechanisms can be complex; may exhibit secondary interactions with silanols.[5]
Fluorinated Alkyl Hydrophobic and "fluorophilic" interactionsEnhanced retention and selectivity for fluorinated compounds.[1][6]Can exhibit lower retention for non-fluorinated compounds compared to C18.[1]

The choice of stationary phase should be guided by the specific structures of the analytes and impurities. For instance, a PFP column is often an excellent starting point for separating positional isomers of fluorinated benzenes due to its unique electronic interactions.[2]

Experimental Workflow: Column Selection Strategy

start Start with Target Analyte (Fluorinated Aromatic Intermediate) c18 Initial Screening on C18 Column start->c18 resolution Adequate Resolution? c18->resolution pfp Screen on Pentafluorophenyl (PFP) Column resolution->pfp No optimize Optimize Mobile Phase resolution->optimize Yes phenyl Screen on Phenyl Column pfp->phenyl f_alkyl Screen on Fluorinated Alkyl Column phenyl->f_alkyl f_alkyl->optimize end Final Method optimize->end

Caption: A decision tree for HPLC column selection.

Mobile Phase Optimization: The Key to Selectivity

The choice of organic modifier and aqueous phase pH can significantly impact the retention and selectivity of fluorinated aromatic intermediates.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides sharper peaks and lower UV cutoff, while methanol can offer different selectivity, particularly for aromatic compounds when used with a phenyl-based column.[4]

  • pH Control: The ionization state of acidic or basic functional groups on the aromatic ring will dramatically affect retention. Buffering the mobile phase to a pH at least 2 units away from the analyte's pKa is crucial for reproducible results.

  • Additives: For basic analytes exhibiting peak tailing due to interactions with residual silanols on the silica surface, the addition of a small amount of an amine modifier (e.g., triethylamine) or using a low-ionic-strength acidic modifier like formic acid can improve peak shape.[1]

Advanced Chromatographic Techniques: Pushing the Boundaries of Resolution

For particularly challenging separations, alternative and advanced chromatographic techniques can provide superior performance compared to conventional HPLC.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC systems utilize columns packed with sub-2 µm particles and operate at much higher pressures than traditional HPLC systems.[7] This results in significant improvements in resolution, speed, and sensitivity.[8][9][10]

Table 2: HPLC vs. UPLC for the Analysis of Fluorinated Intermediates

ParameterHPLCUPLCAdvantage of UPLC
Particle Size 3-5 µm< 2 µmHigher efficiency, better resolution.[9]
Operating Pressure 500–6,000 psiUp to 15,000 psiAllows for the use of smaller particles and longer columns.[7]
Run Time 15–20 minutes3–10 minutesIncreased sample throughput.[7]
Solvent Consumption HigherLowerReduced operational costs and waste.[9][10]
Sensitivity GoodExcellentNarrower peaks lead to higher signal-to-noise.[9]

The transition from HPLC to UPLC can significantly enhance laboratory productivity, especially in high-throughput screening environments.[11]

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[12] It is particularly advantageous for the analysis of compounds that have limited solubility in common HPLC solvents. SFC is also a powerful technique for chiral separations, often providing faster and more efficient separations than chiral HPLC.[13]

Detection: From Quantification to Identification

The choice of detector depends on the analytical objective, whether it is routine quantification or characterization of unknown impurities.

Table 3: Comparison of HPLC Detectors

Detector TypePrincipleAdvantagesLimitations
UV-Vis / Photodiode Array (PDA) Measures absorbance of light by the analyte.[14]Robust, simple to use, provides spectral information (PDA).[14]Requires the analyte to have a chromophore.
Fluorescence (FLD) Measures the emission of light from an excited analyte.[14]Highly sensitive and selective for fluorescent compounds.[14]Limited to fluorescent analytes or those that can be derivatized.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.[14]Highly sensitive and selective, provides molecular weight and structural information.[14][15]Higher cost and complexity.

For the analysis of fluorinated aromatic intermediates, a PDA detector is often sufficient for routine purity and assay measurements. However, when identifying unknown impurities or degradation products, the structural information provided by a mass spectrometer is invaluable.[15]

Method Validation: Ensuring Data Integrity

Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose.[16] Method validation is a regulatory requirement in the pharmaceutical industry and is guided by the International Council for Harmonisation (ICH) guidelines.[17][18][19][20]

Experimental Workflow: HPLC Method Validation

start Developed HPLC Method specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq Detection & Quantitation Limits precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method

Caption: Key parameters for HPLC method validation according to ICH guidelines.

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17][18]

  • Accuracy: The closeness of the test results to the true value.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: A series of tests to ensure the chromatographic system is performing adequately.

Illustrative Experimental Protocols

The following are representative, detailed protocols for the analysis of a hypothetical fluorinated aromatic intermediate.

Protocol 1: Reversed-Phase HPLC-UV Method for Purity Analysis
  • Target Analyte: 4-Fluoro-3-nitrobenzoic acid

  • Column: PFP, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Chiral SFC Method for Enantiomeric Purity
  • Target Analyte: Enantiomers of a chiral fluorinated intermediate

  • Column: Chiral Stationary Phase (e.g., polysaccharide-based)

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid

  • Isocratic: 80% A, 20% B

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 230 nm

  • Sample Preparation: Dissolve sample in mobile phase B to a concentration of 0.5 mg/mL.

Conclusion

The successful HPLC analysis of fluorinated aromatic intermediates requires a thoughtful and systematic approach to method development. While traditional C18 columns have their place, the unique properties of these analytes often necessitate the use of specialized stationary phases, such as PFP or other fluorinated columns, to achieve the desired selectivity. Furthermore, the adoption of advanced technologies like UPLC and SFC can provide significant advantages in terms of speed, resolution, and efficiency. By carefully considering the principles and comparative data presented in this guide, and by adhering to rigorous method validation protocols, researchers can develop robust and reliable analytical methods to support the advancement of new and innovative pharmaceuticals.

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Validation

The Expert's Guide to Metabolic Stability: A Comparative Analysis of Difluoromethoxy (OCHF2) vs. Methoxy (OMe) Groups in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. Among the critical determinants of a drug's success is its metabolic stability – the resi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. Among the critical determinants of a drug's success is its metabolic stability – the resistance to breakdown by the body's metabolic enzymes. This guide provides an in-depth, evidence-based comparison of two key functional groups, the difluoromethoxy (-OCHF2) and methoxy (-OCH₃) groups, and their profound impact on the metabolic fate of drug molecules. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in lead optimization.

The Critical Role of Metabolic Stability in Drug Efficacy

A drug's journey through the body is a perilous one, with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver, poised to chemically modify and facilitate its elimination.[1] While metabolism is a vital detoxification process, premature or rapid metabolism of a drug can severely limit its therapeutic potential by:

  • Reducing Bioavailability: A significant portion of an orally administered drug may be metabolized in the liver before it ever reaches systemic circulation, a phenomenon known as the "first-pass effect."

  • Shortening Half-Life: Rapid metabolism leads to faster clearance from the body, requiring more frequent dosing to maintain therapeutic concentrations.

  • Generating Reactive Metabolites: In some instances, metabolic processes can produce toxic or reactive intermediates that can lead to adverse drug reactions.

Therefore, designing molecules with enhanced metabolic stability is a cornerstone of successful drug development. A common strategy to achieve this is the strategic modification of metabolically labile sites within a molecule.[2]

The Methoxy Group: A Common Metabolic "Soft Spot"

The methoxy group (-OCH₃) is a ubiquitous functional group in many biologically active compounds. However, it is also a well-known site of metabolic vulnerability.[3] The primary metabolic pathway for aryl methoxy groups is O-demethylation , a reaction catalyzed by CYP enzymes.[4][5] This process involves the oxidative removal of the methyl group, converting the methoxy ether into a hydroxyl group (a phenol in the case of aryl ethers). This transformation can dramatically alter the physicochemical properties of the molecule, often leading to rapid conjugation and excretion.

The Difluoromethoxy Group: A Shield Against Metabolism

The difluoromethoxy group (-OCHF₂) has emerged as a powerful bioisostere for the methoxy group, offering a strategic advantage in overcoming metabolic instability.[3][6] The replacement of the methyl hydrogens with fluorine atoms confers a remarkable resistance to oxidative metabolism.

The key reasons for the enhanced metabolic stability of the OCHF₂ group are:

  • Strong Carbon-Fluorine Bonds: The C-F bond is significantly stronger than the C-H bond, making it more difficult for CYP enzymes to abstract a hydrogen atom, which is the initial step in O-demethylation.[7]

  • Electron-Withdrawing Effects: The highly electronegative fluorine atoms withdraw electron density from the adjacent C-H bond in the OCHF₂ group, further strengthening it and making it less susceptible to enzymatic attack.[3]

By effectively blocking the O-demethylation pathway, the incorporation of an OCHF₂ group can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability.[6]

Quantitative Comparison: OCHF2 vs. OMe in Action

The theoretical advantages of the OCHF₂ group are consistently borne out in experimental data. While direct side-by-side comparisons for a wide range of identical scaffolds are proprietary to individual drug discovery programs, the literature provides compelling examples.

A study on roflumilast, a phosphodiesterase-4 (PDE4) inhibitor, and its analogs provides a clear illustration. Roflumilast itself contains a difluoromethoxy group, which contributes to its metabolic stability.[8] A comparative study of roflumilast and its synthetic analogs demonstrated that modifications to the molecule could further enhance metabolic stability. For instance, one analog displayed a significantly longer in vitro half-life in rat liver S9 fraction compared to roflumilast.

CompoundIn Vitro Half-Life (minutes) in Rat Liver S9 FractionIn Vitro Clearance (mL/min/kg)
Roflumilast12.29High
Analog III247.555.67
Table 1: Comparison of in vitro metabolic stability of Roflumilast and a synthetic analog. Data from[9].

Furthermore, a study focused on optimizing PDE4 inhibitors reported that the replacement of methoxy and other alkoxy substituents with difluoromethoxy groups was a successful strategy to reduce the formation of reactive metabolites and improve metabolic stability.[10]

Mechanistic Insights: Visualizing the Metabolic Pathways

To fully appreciate the protective effect of the OCHF₂ group, it is essential to understand the mechanism of CYP450-mediated O-demethylation of the OMe group.

The Metabolic Fate of the Methoxy Group

The O-demethylation of a methoxy group by a cytochrome P450 enzyme proceeds through a multi-step process:

  • Hydrogen Atom Abstraction: The reactive oxygen species at the heme center of the CYP enzyme abstracts a hydrogen atom from the methyl group.[11]

  • Oxygen Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical bound to the iron center of the enzyme.

  • Hemiacetal Formation: This recombination forms an unstable hemiacetal intermediate.

  • Decomposition: The hemiacetal non-enzymatically decomposes to yield a phenol and formaldehyde.[5][11]

cluster_CYP450 CYP450 Active Site CYP-Fe(IV)=O Activated CYP Enzyme (Compound I) Ar-O-CH3 Methoxy-containing Drug (Ar-O-CH3) H_Abstraction Hydrogen Atom Abstraction Ar-O-CH3->H_Abstraction 1 H_Abstraction->CYP-Fe(IV)=O Intermediate Unstable Hemiacetal [Ar-O-CH2OH] H_Abstraction->Intermediate 2. Oxygen Rebound Products Phenol (Ar-OH) + Formaldehyde (CH2O) Intermediate->Products 3. Decomposition

CYP450-mediated O-demethylation of a methoxy group.
The Metabolic Inertness of the Difluoromethoxy Group

In contrast, the difluoromethoxy group presents a formidable barrier to this metabolic cascade. The high strength of the C-F bonds and the electron-withdrawing nature of the fluorine atoms make the initial hydrogen atom abstraction step energetically unfavorable for the CYP enzyme.

cluster_CYP450 CYP450 Active Site CYP-Fe(IV)=O Activated CYP Enzyme (Compound I) Block Metabolic Block CYP-Fe(IV)=O->Block Ar-O-CHF2 Difluoromethoxy-containing Drug (Ar-O-CHF2) Ar-O-CHF2->CYP-Fe(IV)=O Resistant to H-atom abstraction

The OCHF2 group's resistance to CYP450-mediated metabolism.

Experimental Protocol: Assessing Metabolic Stability with In Vitro Microsomal Assays

The in vitro microsomal stability assay is a widely used, high-throughput method to evaluate the metabolic stability of compounds in early drug discovery.[12][13] This assay utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.

Step-by-Step Methodology
  • Preparation of Incubation Mixture:

    • In a 96-well plate, combine liver microsomes (from human or other species) and a phosphate buffer (pH 7.4).

    • Add the test compound (typically at a final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiation of the Metabolic Reaction:

    • Start the reaction by adding a solution of NADPH (a necessary cofactor for CYP enzyme activity).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately stop the metabolic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant, which contains the remaining parent compound and any metabolites, to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • From the slope of the resulting line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

cluster_workflow In Vitro Microsomal Stability Assay Workflow Start Prepare Incubation Mixture (Microsomes, Buffer, Compound) Pre-incubation Pre-incubate at 37°C Start->Pre-incubation Initiate Add NADPH to Start Reaction Pre-incubation->Initiate Time_Points Collect Samples at Time Points (0-60 min) Initiate->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Calculate t½ and CLint Analyze->Data

Workflow of a typical in vitro microsomal stability assay.

Conclusion: Strategic Application of OCHF2 for Enhanced Drug Properties

The strategic replacement of a metabolically labile methoxy group with a robust difluoromethoxy group is a field-proven tactic in medicinal chemistry to enhance the metabolic stability of drug candidates. This seemingly subtle modification can have a profound impact on a compound's pharmacokinetic profile, leading to increased half-life, improved bioavailability, and a greater probability of clinical success. By understanding the underlying mechanistic principles and employing robust in vitro assays, drug discovery teams can effectively leverage the unique properties of the OCHF₂ group to design the next generation of safer and more effective medicines. The successful application of this strategy in approved drugs like pantoprazole and roflumilast underscores its significance in modern drug development.[8]

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